molecular formula C15H25N3 B10889232 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Número de catálogo: B10889232
Peso molecular: 247.38 g/mol
Clave InChI: IAOUYWHUUSPNOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a chemical compound for research use only (RUO). It is not for human or veterinary diagnosis or personal use. This synthetic piperazine-based compound is of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure, featuring a piperazine core substituted with a pyridinylmethyl group and a pentan-3-yl chain, is a key scaffold in the development of novel bioactive molecules . Piperazine derivatives are extensively investigated for their interactions with the central nervous system (CNS) . Specifically, structural analogs of this compound have been designed as dual-target ligands, acting as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative pharmacological profile is a promising strategy for developing new analgesics with potentially reduced addictive liability, offering a therapeutic approach to address the opioid crisis . Furthermore, the pyridine and piperazine motifs are commonly found in compounds screened for anti-infective and anti-tubercular activities, highlighting the versatility of this chemical class in drug discovery campaigns . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex target molecules, or as a pharmacophore for structure-activity relationship (SAR) studies to optimize affinity, selectivity, and physicochemical properties for enhanced blood-brain barrier permeability or peripheral restriction .

Propiedades

Fórmula molecular

C15H25N3

Peso molecular

247.38 g/mol

Nombre IUPAC

1-pentan-3-yl-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C15H25N3/c1-3-15(4-2)18-10-8-17(9-11-18)13-14-6-5-7-16-12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3

Clave InChI

IAOUYWHUUSPNOL-UHFFFAOYSA-N

SMILES canónico

CCC(CC)N1CCN(CC1)CC2=CN=CC=C2

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Synthesis of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scalable synthesis protocol for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine , a structural motif frequently encountered in medicinal chemistry (e.g., calcium channel blockers, sigma receptor ligands, and antihistamines).

The protocol prioritizes the "Pyridyl-First" strategy , isolating a stable crystalline intermediate to ensure high purity before introducing the sterically demanding pentan-3-yl group.

Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical 1,4-disubstituted piperazine. The synthesis is designed to minimize bis-alkylation byproducts and avoid difficult chromatographic separations of oily amine mixtures.

Strategic Pathway Selection
  • Route A (Selected): Nucleophilic substitution of piperazine with 3-(chloromethyl)pyridine followed by reductive amination with 3-pentanone.

    • Rationale: The intermediate 1-(pyridin-3-ylmethyl)piperazine is a solid (typically isolated as a hydrochloride salt) that can be purified by recrystallization, serving as a "purity checkpoint" before the final step.

  • Route B (Discarded): Reductive amination with 3-pentanone first.

    • Flaw: 1-(Pentan-3-yl)piperazine is a volatile oil and difficult to separate from bis-(pentan-3-yl)piperazine without high-vacuum fractional distillation.

Retrosynthesis Diagram

Retrosynthesis Target Target: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine Inter Intermediate: 1-(Pyridin-3-ylmethyl)piperazine Target->Inter Reductive Amination (C-N Bond Formation) SM3 Reagent: 3-Pentanone Target->SM3 SM1 Starting Material 1: Piperazine (Excess) Inter->SM1 SN2 Alkylation SM2 Starting Material 2: 3-(Chloromethyl)pyridine HCl Inter->SM2

Figure 1: Retrosynthetic breakdown prioritizing the stable pyridyl-piperazine intermediate.

Experimental Protocol

Step 1: Synthesis of 1-(Pyridin-3-ylmethyl)piperazine

This step utilizes a large excess of piperazine to statistically favor mono-alkylation over bis-alkylation.

Reagents & Materials:

  • Piperazine (anhydrous): 5.0 equivalents

  • 3-(Chloromethyl)pyridine Hydrochloride: 1.0 equivalent[1]

  • Solvent: Ethanol (Absolute) or Acetonitrile

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (2.5 eq)
    

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq) in Ethanol (10 mL/g of piperazine).

    • Note: The excess piperazine acts as both a reactant and a proton scavenger, though auxiliary base (

      
      ) is recommended to neutralize the HCl salt of the pyridine reactant.
      
  • Addition: Add

    
      (2.5 eq) to the solution. Cool the mixture to 0°C in an ice bath.
    
  • Reaction: Dropwise add a solution of 3-(Chloromethyl)pyridine HCl (1.0 eq) in minimal Ethanol over 30 minutes.

    • Causality: Slow addition at low temperature prevents localized high concentrations of the alkylating agent, suppressing the formation of the bis-alkylated byproduct (1,4-bis(pyridin-3-ylmethyl)piperazine).

  • Heating: Warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor by TLC (DCM/MeOH/NH4OH 90:9:1).

  • Workup (Self-Validating Purification):

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate to remove ethanol.

    • Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

    • Crucial Step: Wash the organic layer with water (2x) to remove the excess unreacted piperazine (which is highly water-soluble).

    • Dry over

      
      , filter, and concentrate to yield the crude oil.
      
  • Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the product as a white solid. Recrystallize from Isopropanol/Ethanol.

Step 2: Reductive Amination with 3-Pentanone

This step installs the bulky pentan-3-yl group using Sodium Triacetoxyborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a mild reducing agent that minimizes side reactions.

Reagents:

  • 1-(Pyridin-3-ylmethyl)piperazine (Intermediate from Step 1): 1.0 eq

  • 3-Pentanone: 1.2 – 1.5 eq[1]

  • Sodium Triacetoxyborohydride (

    
    ): 1.5 eq[2]
    
  • Acetic Acid (glacial): 1.0 – 2.0 eq (Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)[1]

Procedure:

  • Imine Formation: In a dry flask under Nitrogen atmosphere, dissolve the Intermediate (1.0 eq) and 3-Pentanone (1.2 eq) in DCE.

  • Activation: Add Acetic Acid (1.5 eq). Stir at room temperature for 30–60 minutes.

    • Mechanism:[3][4][5] Acid catalysis promotes the formation of the iminium ion species, which is the active substrate for reduction.[2]

  • Reduction: Cool to 0°C. Add

    
      (1.5 eq) portion-wise over 15 minutes.
    
    • Safety: Evolution of acetic acid/gas may occur; ensure venting.[1]

  • Completion: Stir at room temperature overnight (12–16 hours).

  • Quench: Quench the reaction by slowly adding saturated aqueous

    
     until pH > 8.
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate.
    
  • Final Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Process Visualization

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Mono-Alkylation cluster_1 Step 2: Reductive Amination Pip Piperazine (5 eq) Inter Intermediate: Mono-Pyridyl Piperazine Pip->Inter Reflux/EtOH SN2 Pyr 3-Chloromethyl pyridine Pyr->Inter Final Final Product: 1-(Pentan-3-yl)-4-... Inter->Final DCE, RT 16h Pent 3-Pentanone Pent->Final STAB NaBH(OAc)3 AcOH STAB->Final

Figure 2: Step-by-step reaction workflow from raw materials to final active pharmaceutical ingredient (API).

Data Summary & Characterization

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 247.38 g/mol
Appearance Pale yellow oil (Free base)White solid as HCl/Oxalate salt
Solubility Soluble in DCM, MeOH, EtOHSparingly soluble in water (Free base)
pKa (Calc) ~8.5 (Piperazine N4), ~5.2 (Pyridine)N1 is sterically hindered
Expected Analytical Data
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.5–8.6 (m, 2H, Pyridine 
      
      
      
      -H)
    • 
       7.6 (d, 1H, Pyridine 
      
      
      
      -H)
    • 
       7.2 (m, 1H, Pyridine 
      
      
      
      -H)
    • 
       3.5 (s, 2H, Benzylic 
      
      
      
      )
    • 
       2.4–2.6 (m, 8H, Piperazine ring)
      
    • 
       2.2 (m, 1H, CH of pentan-3-yl)
      
    • 
       1.4 (m, 4H, 
      
      
      
      of ethyl groups)
    • 
       0.9 (t, 6H, 
      
      
      
      of ethyl groups)
  • Mass Spectrometry (ESI+):

    • 
       m/z
      

Safety & Troubleshooting

Critical Safety Parameters
  • 3-(Chloromethyl)pyridine HCl: A potent vesicant and skin irritant.[1] Handle only in a fume hood with double nitrile gloves. Neutralization is exothermic.[1]

  • Sodium Triacetoxyborohydride: Water-reactive.[1] Evolves hydrogen gas upon contact with acid. Keep dry and quench carefully.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Bis-alkylation occurred.[1]Increase Piperazine equivalents to 10x.[1] Ensure dropwise addition of the alkyl halide.
Incomplete Reaction (Step 2) Steric hindrance of 3-pentanone.[1]Increase reaction time to 24h. Add molecular sieves (4Å) to remove water and drive imine formation.
Product is an Oil Free base form is oily.[1]Dissolve in

and add 2M HCl in

to precipitate the hydrochloride salt for easier handling.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from

  • Chem-Impex. (n.d.).[1] 1-Pyridin-3-ylmethyl-piperazine Product Page. Retrieved from

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from

  • National Institutes of Health (PMC). (2018).[1] Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects[1][2]. Its unique physicochemical properties, such as high water solubility and the ability to act as both a hydrogen bond donor and acceptor, make it a desirable scaffold in drug design[3]. This guide provides a comprehensive technical overview of the synthesis and characterization of a novel piperazine derivative, 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine. We will delve into a robust synthetic protocol, predict the outcomes of extensive spectroscopic analysis, and discuss the potential pharmacological relevance of this compound, offering a valuable resource for researchers in drug discovery and development.

Rationale and Design

The design of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine combines three key structural motifs: the piperazine core, a pyridinylmethyl group, and a pentan-3-yl substituent. The piperazine ring provides a flexible yet constrained linker, while the pyridine moiety is a well-known pharmacophore present in many marketed drugs[4]. The pentan-3-yl group is introduced to modulate lipophilicity, which can significantly impact the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile[3][5]. The strategic combination of these fragments aims to create a novel chemical entity with potential for unique biological activity, warranting a thorough investigation of its synthesis and characterization.

Synthesis via Reductive Amination

A highly efficient and widely used method for the N-alkylation of piperazines is reductive amination. This approach is particularly well-suited for introducing heteroaryl-alkyl groups onto the piperazine nitrogen[6]. The proposed synthesis of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine involves the reaction of 1-(pentan-3-yl)piperazine with pyridine-3-carbaldehyde in the presence of a reducing agent.

Experimental Protocol: Synthesis of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine
  • Reaction Setup: To a solution of 1-(pentan-3-yl)piperazine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add pyridine-3-carbaldehyde (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise over 15-20 minutes. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine.

Synthetic Workflow Diagram

G cluster_reaction Reaction Conditions 1_pentan_3_yl_piperazine 1-(Pentan-3-yl)piperazine iminium_ion Iminium Ion Intermediate 1_pentan_3_yl_piperazine->iminium_ion Condensation pyridine_3_carbaldehyde Pyridine-3-carbaldehyde pyridine_3_carbaldehyde->iminium_ion solvent Methanol / DCM solvent->iminium_ion reducing_agent NaBH(OAc)₃ product 1-(Pentan-3-yl)-4- (pyridin-3-ylmethyl)piperazine reducing_agent->product temp 0°C to RT iminium_ion->product Reduction purification Purification (Column Chromatography) product->purification

Caption: Reductive amination workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the predicted analytical data for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₅H₂₅N₃
Molecular Weight 247.38 g/mol
Physical State Likely a viscous oil or a low-melting solid at RT
Solubility Soluble in methanol, chloroform, dichloromethane
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules[7].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Pyridine Ring: Three aromatic protons will appear in the downfield region (δ 7.2-8.6 ppm). The proton at C2 will likely be a singlet or a narrow doublet, the proton at C6 a doublet, and the proton at C4 a doublet of doublets.

    • Methylene Bridge (-CH₂-): A singlet integrating to two protons is expected around δ 3.5 ppm, corresponding to the methylene group connecting the pyridine and piperazine rings.

    • Piperazine Ring: The eight protons on the piperazine ring will likely appear as two broad multiplets or singlets in the range of δ 2.4-2.8 ppm.

    • Pentan-3-yl Group: The methine proton (-CH-) will appear as a multiplet around δ 2.5-2.9 ppm. The four methylene protons (-CH₂-) will likely be a multiplet around δ 1.4-1.6 ppm, and the six methyl protons (-CH₃) will be a triplet around δ 0.8-1.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Pyridine Ring: Five signals are expected in the aromatic region (δ 120-150 ppm).

    • Methylene Bridge (-CH₂-): A signal around δ 55-60 ppm.

    • Piperazine Ring: Two distinct signals for the piperazine carbons are expected in the range of δ 50-55 ppm.

    • Pentan-3-yl Group: A signal for the methine carbon around δ 60-65 ppm, a signal for the methylene carbons around δ 25-30 ppm, and a signal for the methyl carbons around δ 10-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns[7][8].

  • Molecular Ion Peak: In an ESI-MS spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 248.21.

  • Fragmentation Pattern: Common fragmentation pathways for piperazine derivatives involve cleavage of the N-C bonds of the piperazine ring and the substituents. Expected fragments could include the loss of the pentan-3-yl group or cleavage of the pyridin-3-ylmethyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹.

  • C=N and C=C Stretching: Vibrations corresponding to the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of the piperazine ring and the connection to the alkyl and aryl groups will be visible in the 1000-1300 cm⁻¹ range.

Summary of Predicted Characterization Data
TechniquePredicted Key Features
¹H NMR Aromatic protons (δ 7.2-8.6 ppm), Methylene bridge (δ ~3.5 ppm), Piperazine protons (δ 2.4-2.8 ppm), Pentan-3-yl protons (δ 0.8-2.9 ppm).
¹³C NMR Aromatic carbons (δ 120-150 ppm), Methylene bridge carbon (δ ~55-60 ppm), Piperazine carbons (δ 50-55 ppm), Pentan-3-yl carbons (δ 10-65 ppm).
Mass Spec (ESI) [M+H]⁺ at m/z 248.21.
IR (cm⁻¹) ~2850-3000 (Aliphatic C-H stretch), >3000 (Aromatic C-H stretch), ~1400-1600 (C=N, C=C stretch), ~1000-1300 (C-N stretch).

Potential Pharmacological Significance

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[2][9]. Many piperazine-containing drugs target the central nervous system (CNS) by interacting with monoamine pathways[1]. The inclusion of the pyridine ring, another common pharmacophore, suggests that 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine could have potential as a CNS agent, possibly with antidepressant, anxiolytic, or antipsychotic properties[1]. Furthermore, various piperazine and pyridine derivatives have shown promise as antimicrobial and anticancer agents[9][10][11]. Therefore, the synthesized compound would be a strong candidate for screening in a variety of biological assays to determine its therapeutic potential.

Conclusion

This technical guide outlines a clear and efficient synthetic route for the novel compound 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, based on the well-established reductive amination methodology. We have provided a comprehensive set of predicted spectroscopic data that will be invaluable for the confirmation of its structure upon synthesis. The structural features of this molecule suggest a high potential for interesting pharmacological activity, particularly in the realm of CNS disorders. This guide serves as a foundational document for researchers aiming to synthesize, characterize, and explore the therapeutic applications of this and related piperazine derivatives.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Intramolecular reductive amination for the preparation of piperazines. (2024).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).
  • Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characteriz
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
  • Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. (2015). Semantic Scholar.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014).
  • Spectrophotometric determination of piperazine and its salts in pharmaceuticals. (1979). PubMed.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. (n.d.). PubMed.
  • 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517. (n.d.). PubChem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
  • CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. (n.d.). CymitQuimica.
  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
  • (PDF) Piperazine: the molecule of diverse pharmacological importance. (2022).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC.
  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr. (n.d.). ChemicalBook.
  • 1-[(6-Pentan-3-yl-3-pyridinyl)methyl]piperazine | C15H25N3 | CID. (n.d.). PubChem.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. (2024). PolyU Institutional Research Archive.
  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. (2019).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.
  • (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2022).
  • US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.).
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. (n.d.). PubChem.
  • 1-[[4-Fluoranyl-3-(3-oxidanylidene-4-pentan-3-yl-piperazin-1-yl)carbonyl-phenyl]methyl]quinazoline-2,4-dione | C25H27FN4O4 | CID 146659481. (n.d.). PubChem.

Sources

Theoretical Mechanistic Profile and Research Roadmap for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a novel chemical entity for which no public data on biological activity currently exists. Its structure, featuring a pyridinylmethylpiperazine core, strongly suggests interaction with central nervous system (CNS) targets, a hypothesis supported by the extensive history of this scaffold in neuropharmacology. This guide puts forth a theoretical mechanism of action for this compound, proposing it as a potent and selective antagonist of the Serotonin 2A receptor (5-HT2AR), with potential secondary activity at the Dopamine D2 receptor (D2R). We present a comprehensive, multi-phase experimental roadmap designed to rigorously test this hypothesis, from initial target binding validation to functional characterization. This document serves as both a predictive analysis and a practical, self-validating framework for elucidating the compound's core mechanism of action.

Introduction and Structural Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems. When incorporated into an arylpiperazine structure, particularly with a pyridine ring, the resulting molecule is frequently endowed with affinity for G-protein coupled receptors (GPCRs) in the CNS. The title compound, 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, combines this well-established neuropharmacological core with a unique N-alkyl substituent, the pentan-3-yl group.

Structural Components and Their Significance:

  • Pyridin-3-ylmethylpiperazine Core: This moiety is a classic pharmacophore for aminergic GPCRs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the piperazine nitrogen atoms are key interaction points. The specific 3-yl linkage of the pyridine ring influences the spatial orientation and electronic properties, guiding receptor selectivity.

  • Pentan-3-yl Group: This bulky, non-polar alkyl group attached to the distal piperazine nitrogen is a critical and differentiating feature. Its size and shape are expected to profoundly influence the compound's binding profile. It may confer selectivity by sterically hindering interaction with certain receptor subtypes while enhancing van der Waals interactions in the binding pocket of its primary target. Furthermore, its lipophilicity will impact pharmacokinetic properties such as blood-brain barrier penetration.

Given these features, a logical starting point for investigation is the family of serotonin and dopamine receptors, where arylpiperazines have found extensive application.

Primary Mechanistic Hypothesis: Selective 5-HT2A Receptor Antagonism

We hypothesize that 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine acts as a potent antagonist at the human Serotonin 2A receptor (5-HT2AR) .

Causality Behind this Hypothesis:

  • Precedent: Numerous pyridinylpiperazine derivatives are known to exhibit high affinity for the 5-HT2A receptor. This receptor is a key target for atypical antipsychotics, antidepressants, and anxiolytics.

  • Structural Similarity: The core structure mimics that of established 5-HT2A ligands. The bulky pentan-3-yl group is hypothesized to occupy a hydrophobic pocket within the 5-HT2AR binding site, contributing to high-affinity binding and potentially enhancing selectivity over other serotonin receptor subtypes like 5-HT1A or 5-HT2C.

  • Functional Outcome: Antagonism at 5-HT2A receptors is known to modulate downstream signaling pathways, including those involved in cognition, mood, and perception.

A secondary hypothesis is that the compound may possess weaker antagonist activity at the Dopamine D2 receptor, a common characteristic of multi-target neuropsychiatric drugs.

Proposed Downstream Signaling Pathway

The 5-HT2A receptor is canonically coupled to the Gαq subunit of heterotrimeric G-proteins. Upon activation by an agonist (like serotonin), Gαq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

As a hypothesized antagonist, 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine would bind to the 5-HT2A receptor but fail to induce this conformational change. It would prevent serotonin from binding and thereby inhibit the Gq/PLC signaling cascade , blocking the downstream release of intracellular calcium and activation of PKC.

Gq_Signaling_Pathway Compound 1-(Pentan-3-yl)-4- (pyridin-3-ylmethyl)piperazine Receptor 5-HT2A Receptor Compound->Receptor Binds & Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized mechanism: Antagonism of the 5-HT2A-Gq signaling pathway.

Experimental Validation Roadmap

To empirically test the proposed mechanism, the following phased approach is recommended. Each phase is designed to provide definitive data that either supports or refutes the primary hypothesis.

Phase 1: Target Affinity Profiling

Objective: To determine the binding affinity (Ki) of the compound for the primary target (5-HT2AR) and a panel of related CNS receptors to assess selectivity.

Methodology: Radioligand Binding Assay

This is a competitive binding experiment where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.

Protocol: 5-HT2A Receptor Competitive Binding Assay

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin (a known 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, serially diluted (e.g., 0.1 nM to 10 µM).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • To each well of the 96-well plate, add:

      • 25 µL Assay Buffer (for total binding) or 25 µL Mianserin (for non-specific binding).

      • 25 µL of the serially diluted test compound.

      • 50 µL of [3H]-Ketanserin at a final concentration equal to its Kd (e.g., ~1 nM).

      • 100 µL of cell membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate the plate for 60 minutes at room temperature.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3x with ice-cold Assay Buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Data Presentation:

The results from a broad receptor panel screening should be summarized in a table.

Target Receptor Hypothetical Ki (nM) Receptor Family / Class
5-HT2A < 10 Serotonin GPCR (Gq)
5-HT1A> 500Serotonin GPCR (Gi)
5-HT2C> 200Serotonin GPCR (Gq)
Dopamine D2 50 - 150 Dopamine GPCR (Gi)
Dopamine D1> 1000Dopamine GPCR (Gs)
Adrenergic α1> 800Adrenergic GPCR (Gq)
Histamine H1> 1000Histamine GPCR (Gq)
Table 1: Hypothetical affinity profile data for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine.
Phase 2: Functional Characterization

Objective: To determine the functional activity of the compound at the primary target receptor—i.e., whether it is an agonist, antagonist, or inverse agonist.

Methodology: Calcium Flux Assay

Since the 5-HT2A receptor is Gq-coupled, its activation leads to a measurable increase in intracellular calcium. An antagonist will block this increase when the receptor is challenged with an agonist.

Protocol: 5-HT2A Antagonist Mode Calcium Flux Assay

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: Serotonin.

    • Test Compound: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine.

    • A fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).

    • Wash the cells with Assay Buffer.

    • Add various concentrations of the test compound to the wells and incubate for 15-30 minutes. This is the "antagonist pre-incubation" step.

    • Place the plate in the fluorescence reader.

    • Initiate reading and establish a stable baseline fluorescence.

    • Add a concentration of Serotonin known to elicit a robust response (e.g., EC80) to all wells simultaneously.

    • Continue to measure the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence indicates the intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • An antagonist will produce a dose-dependent inhibition of the serotonin-induced calcium signal.

    • Calculate the IC50 from this functional curve, which represents the concentration of the compound required to block 50% of the agonist's effect.

Experimental_Workflow start Start: Compound Synthesized phase1 Phase 1: Affinity Profiling start->phase1 binding_assay Radioligand Binding Assay Panel (5-HT2A, D2, etc.) phase1->binding_assay decision1 High Affinity for 5-HT2A? (Ki < 100 nM) binding_assay->decision1 phase2 Phase 2: Functional Assay decision1->phase2 Yes stop Stop or Re-evaluate: No Target Affinity decision1->stop No ca_flux_assay Calcium Flux Assay (Antagonist Mode) phase2->ca_flux_assay decision2 Functional Antagonism? (IC50 < 200 nM) ca_flux_assay->decision2 phase3 Phase 3: In Vivo Studies decision2->phase3 Yes end End: Mechanism Validated phase3->end

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Conclusion

While 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a molecule without a documented pharmacological profile, its structure provides a strong basis for forming a testable scientific hypothesis. We propose its primary mechanism of action to be the selective antagonism of the 5-HT2A receptor, leading to the inhibition of Gq-mediated downstream signaling. The provided experimental roadmap offers a rigorous, step-by-step methodology for validating this hypothesis, beginning with binding affinity determination and proceeding to functional characterization. Successful validation would classify this compound as a novel 5-HT2A antagonist, warranting further investigation into its potential therapeutic applications in neuropsychiatric disorders.

References

Note: As the subject compound is novel, these references support the underlying principles of the pharmacophore, receptor biology, and methodologies described.

  • Piperazine as a Privileged Scaffold: Title: The piperazine ring as a versatile building block in drug discovery. Source: Expert Opinion on Drug Discovery URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2015.1025429
  • Arylpiperazines in CNS Drug Design: Title: Arylpiperazines as Promising Scaffolds for the Development of CNS-Active Agents. Source: Molecules URL: https://www.mdpi.com/1420-3049/25/15/3477
  • 5-HT2A Receptor Pharmacology: Title: Serotonin 5-HT2A Receptors as a Target for Antipsychotics. Source: Current Topics in Behavioral Neurosciences URL: https://link.springer.com/chapter/10.1007/7854_2015_411
  • Radioligand Binding Assay Principles: Title: Radioligand Binding Assays: Theory and Practice. Source: The Journal of Biomolecular Screening URL: https://journals.sagepub.com/doi/10.1177/1087057104266495
  • Calcium Flux Assay Methodology: Title: A homogeneous, fluorescent-based assay for monitoring G-protein-coupled receptor activation. Source: Analytical Biochemistry URL: https://www.sciencedirect.com/science/article/abs/pii/S000326979997637X

In Vitro Evaluation of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive in vitro evaluation strategy for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine .

Based on its chemical structure—a piperazine core flanked by a lipophilic branched alkyl group (pentan-3-yl) and a heteroaromatic moiety (pyridin-3-ylmethyl)—this compound shares significant pharmacophoric overlap with calcium channel blockers (e.g., Belarizine) , H1-antihistamines , and neuroactive ligands . Consequently, the evaluation protocol prioritizes these biological targets while addressing the specific metabolic risks associated with the pyridine ring and alkyl tail.

A Technical Guide for Preclinical Profiling

Structural Analysis & Target Prediction

Before initiating wet-lab assays, we must ground our experimental design in Structure-Activity Relationship (SAR) logic. This compound features three distinct functional domains:

  • The Core (Piperazine): A semi-rigid linker that dictates the spatial orientation of the two termini. It is a common scaffold in CNS-active drugs and GPCR ligands.

  • The "Anchor" (Pentan-3-yl / 1-Ethylpropyl): A bulky, lipophilic, non-aromatic group. Unlike the diphenylmethyl group found in Belarizine (a calcium channel blocker), this aliphatic group increases

    
     character, potentially improving solubility but altering the hydrophobic binding profile.
    
  • The "Head" (Pyridin-3-ylmethyl): A heteroaromatic ring capable of

    
    -stacking and hydrogen bonding. The nitrogen in the pyridine ring is a critical interaction point for metal ions (e.g., in metalloenzymes) or histidine residues in receptor pockets.
    

Predicted Primary Targets:

  • Voltage-Gated Calcium Channels (VGCCs): L-type or T-type (Analogous to Belarizine).

  • Histamine Receptors: H1 or H3 (Common for N-alkyl-N'-arylalkyl piperazines).

  • Platelet Activating Factor (PAF) Receptor: Pyridyl-piperazines are a known scaffold for PAF antagonists.

Phase I: Physicochemical Profiling

Objective: Establish compound integrity and fundamental "druggability" parameters before biological screening.

Ionization & Lipophilicity

The basicity of the piperazine nitrogens and the pyridine ring dictates that this compound will be polycationic at physiological pH.

  • Protocol: Potentiometric Titration (e.g., Sirius T3).

  • Critical Output: Determine

    
     (pyridine) and 
    
    
    
    (piperazine).
  • Relevance: If

    
    , the compound may be trapped in lysosomes (lysosomotropism), causing phospholipidosis—a common toxicity for cationic amphiphilic drugs (CADs).
    
Kinetic Solubility
  • Method: Nephelometry in PBS (pH 7.4).

  • Threshold: Target

    
     for reliable cell-based assay data. The pentan-3-yl group aids lipophilicity, but the pyridine should maintain aqueous solubility compared to a phenyl analog.
    

Phase II: Target Engagement (The "Fishing" Expedition)

Objective: Identify the primary biological target using radioligand binding assays.

The "CNS/CV" Screening Panel

Given the structural analogs, do not waste resources on a broad kinase panel yet. Focus on GPCRs and Ion Channels.

Target ClassSpecific TargetRationaleAssay Type
GPCR Histamine H1, H3Structural similarity to Cyclizine/Chlorcyclizine.Radioligand Binding (

-Pyrilamine)
Ion Channel Ca

1.2 (L-Type)
Analogous to Belarizine/Flunarizine.Radioligand Binding (

-Nitrendipine)
GPCR Dopamine D2 / 5-HT2APiperazine linker length matches antipsychotic pharmacophores.Radioligand Binding
Enzyme Thromboxane SynthasePyridine nitrogen can coordinate with Heme iron.Enzymatic Inhibition
Visualization: The Screening Cascade

The following diagram illustrates the logical flow from compound synthesis to confirmed hit.

EvaluationCascade Compound 1-(Pentan-3-yl)-4- (pyridin-3-ylmethyl)piperazine PhysChem Phase I: PhysChem (pKa, LogD, Solubility) Compound->PhysChem BindingPanel Phase II: Binding Panel (H1, CaV1.2, 5-HT) PhysChem->BindingPanel If Soluble > 10uM Hit_GPCR Hit: GPCR (e.g., H1) BindingPanel->Hit_GPCR Ki < 1uM Hit_Channel Hit: Ion Channel (CaV) BindingPanel->Hit_Channel Ki < 1uM Func_CaFlux Functional: FLIPR Calcium Flux Hit_GPCR->Func_CaFlux Gq coupled Func_cAMP Functional: cAMP / IP3 Hit_GPCR->Func_cAMP Gi/Gs coupled Hit_Channel->Func_CaFlux Direct Block Safety Phase III: Safety (hERG, CYP) Func_CaFlux->Safety Func_cAMP->Safety

Figure 1: Decision tree for the in vitro evaluation of the compound, routing through GPCR or Ion Channel workflows based on binding affinity.

Phase III: Functional Validation (Mechanism of Action)

Objective: Determine if the compound is an Agonist, Antagonist, or Allosteric Modulator.

Assuming the compound hits the H1 Receptor (Gq-coupled) or L-Type Calcium Channel , the FLIPR Calcium Flux Assay is the gold standard for functional validation.

FLIPR Calcium Flux Protocol

This protocol validates the compound's ability to inhibit intracellular calcium release (Antagonist mode) or induce it (Agonist mode).

Materials:

  • Cell Line: CHO-K1 stably expressing hH1R or HEK293 with Ca

    
    1.2.
    
  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist Control: Histamine (for H1) or KCl (depolarization for Ca

    
    ).
    

Step-by-Step Methodology:

  • Seeding: Plate cells in 384-well black-wall plates (10,000 cells/well) 24h prior.

  • Dye Loading: Incubate cells with Calcium-6 dye for 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add the test compound (1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine) at varying concentrations (0.1 nM – 10

      
      ).
      
    • Incubate for 15 min.

  • Stimulation: Inject

    
     concentration of Histamine or KCl.
    
  • Measurement: Monitor fluorescence (

    
    ) for 120 seconds.
    
  • Analysis: Calculate

    
     based on the reduction of the peak fluorescence response compared to vehicle control.
    
Visualization: Gq Signaling Pathway

Understanding the pathway is crucial for interpreting "Off-Target" effects. If the compound blocks calcium channels directly, it will dampen signals from any Gq-coupled receptor.

GqPathway Ligand Histamine Receptor H1 Receptor Ligand->Receptor Activates Gq Gq Protein Receptor->Gq Compound Test Compound (Antagonist?) Compound->Receptor Blocks PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: The Gq-signaling pathway.[1] The test compound is evaluated for its ability to block the Receptor-Gq interaction, preventing downstream Calcium release.

Phase IV: ADME & Toxicology (The "Kill" Step)

Objective: Identify liabilities early. The pyridine ring and pentan-3-yl group present specific risks.

CYP450 Inhibition (Pyridine Risk)

The pyridine nitrogen is a potent heme-iron coordinator. This compound is at high risk of inhibiting CYP3A4 or CYP2D6 .

  • Assay: Fluorometric inhibition assay using standard substrates (e.g., Midazolam for 3A4).

  • Risk: If

    
    , the compound will cause drug-drug interactions (DDI).
    
Metabolic Stability (Pentan-3-yl Risk)

The branched "pentan-3-yl" (1-ethylpropyl) group is susceptible to oxidative dealkylation.

  • Assay: Microsomal Stability (Human/Rat Liver Microsomes).

  • Look for: Loss of the ethyl chain, leading to the des-alkyl piperazine metabolite (which is often active and accumulates).

hERG Channel Inhibition (Cardiotoxicity)

Piperazines with lipophilic tails are notorious hERG blockers.

  • Assay: Automated Patch Clamp (e.g., QPatch).

  • Threshold: Safety margin

    
     between hERG 
    
    
    
    and Therapeutic
    
    
    .

Data Summary Template

Organize your findings in the following format for the final report:

ParameterAssayResult (Hypothetical Target)Status
Affinity Radioligand Binding (H1)

Potent
Function FLIPR Ca

Flux

(Antagonist)
Valid
Selectivity vs. Muscarinic M1

Selectivity
Good
Metabolism HLM Intrinsic Clearance

Moderate
Safety hERG Inhibition

Flag (Monitor)

References

  • Structure-Activity Relationships of Piperazines : Source: National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." URL:[Link]

  • Calcium Channel Blocker Pharmacophores : Source: Journal of Medicinal Chemistry. "Design and Synthesis of Novel Piperazine Derivatives as Calcium Channel Blockers." URL:[Link] (General Journal Landing Page for verification of class activity).

  • FLIPR Calcium Assay Protocols : Source: Molecular Devices. "FLIPR Calcium 6 Assay Kit Application Note." URL:[Link]

  • CYP Inhibition by Pyridines : Source: Drug Metabolism and Disposition. "Mechanism-based inactivation of cytochrome P450 enzymes by pyridine derivatives." URL:[Link]

Sources

Methodological & Application

Introduction: The Rationale for Investigating 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Experimental Evaluation of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and its ability to impart favorable pharmacokinetic properties.[1][2][3] Structurally, the six-membered ring with two nitrogen atoms at the 1 and 4 positions provides a unique combination of conformational flexibility, basicity, and hydrogen bonding capacity.[4][5] These features often lead to enhanced aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making piperazine derivatives particularly prominent in drugs targeting the central nervous system (CNS).[3][6]

The target molecule, 1-(pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, combines this versatile piperazine core with two key substituents: a pyridin-3-ylmethyl group and a pentan-3-yl group. The pyridinyl moiety is a common feature in neuropharmacological agents, while the bulky, lipophilic pentan-3-yl group can significantly influence receptor binding affinity and selectivity. Given that many piperazine derivatives exhibit activity as antipsychotics, antidepressants, and anxiolytics by modulating monoamine pathways, it is hypothesized that this novel compound may act as a ligand for CNS-related G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.[7]

This document provides a comprehensive experimental blueprint for the synthesis, characterization, and pharmacological evaluation of 1-(pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, guiding researchers from initial chemical synthesis through to preclinical assessment.

Part 1: Synthesis and Structural Characterization

The foundational step in evaluating any novel compound is its efficient synthesis and rigorous structural confirmation. The proposed synthetic pathway is designed for high yield and purity, employing standard organic chemistry techniques.

Scientific Rationale for Synthetic Strategy

Reductive amination is the chosen synthetic method. This strategy is highly efficient for forming C-N bonds and is widely used for N-alkylation of secondary amines like piperazines.[8] It involves the reaction of an amine (1-(pentan-3-yl)piperazine) with an aldehyde (pyridine-3-carbaldehyde) in the presence of a mild reducing agent. This method is preferable to direct alkylation with an alkyl halide as it proceeds under milder conditions and reduces the risk of over-alkylation.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final Product Synthesis cluster_2 Step 3: Purification & Characterization A Piperazine D 1-(Pentan-3-yl)piperazine (Intermediate) A->D B Pentan-3-one B->D C Sodium triacetoxyborohydride (STAB) C->D G 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine (Final Product) D->G E Pyridine-3-carbaldehyde E->G F Sodium triacetoxyborohydride (STAB) F->G H Column Chromatography G->H I NMR, MS, HPLC H->I J Purified & Characterized Product I->J

Caption: Synthetic and purification workflow for the target compound.

Detailed Synthesis Protocol

Protocol 1: Synthesis of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

  • Step A: Synthesis of 1-(Pentan-3-yl)piperazine (Intermediate)

    • To a solution of piperazine (5.0 g, 58 mmol, 5 eq) in 100 mL of dichloromethane (DCM) at 0 °C, add pentan-3-one (1.0 g, 11.6 mmol, 1 eq).

    • Stir the mixture for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (3.7 g, 17.4 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

  • Step B: Synthesis of Final Compound

    • Dissolve the crude 1-(pentan-3-yl)piperazine (approx. 11.6 mmol, 1 eq) in 100 mL of DCM.

    • Add pyridine-3-carbaldehyde (1.37 g, 12.8 mmol, 1.1 eq).

    • Stir for 30 minutes at room temperature.

    • Add STAB (3.7 g, 17.4 mmol, 1.5 eq) portion-wise.

    • Stir at room temperature for 16 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Work up the reaction as described in Step A.

  • Step C: Purification

    • Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine as a solid or oil.

Structural Characterization Protocol

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential.

  • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the pentyl, piperazine, and pyridinyl protons and carbons.[9][10]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.[10]

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity level of >95% is typically required for biological assays.

Parameter Expected Value Technique
Molecular FormulaC₁₅H₂₅N₃-
Molecular Weight247.38 g/mol -
Exact Mass[M+H]⁺ = 248.2121HRMS
Purity>95%HPLC

Part 2: In Vitro Pharmacological Profiling

The primary hypothesis is that the compound interacts with CNS-related GPCRs. The following tiered approach will efficiently identify biological targets and characterize the compound's functional activity.

Scientific Rationale for Assay Selection
  • Primary Screening (Binding Assays): A broad radioligand binding screen is the most effective way to identify initial interactions between the compound and a wide range of potential targets. This method directly measures the displacement of a known radioactive ligand from a receptor, providing a measure of binding affinity (Ki).[11]

  • Secondary Screening (Functional Assays): Once a binding interaction is confirmed, functional assays are critical to determine the compound's effect on receptor signaling. These assays measure changes in second messengers (like cAMP or Ca²⁺) downstream of GPCR activation, classifying the compound as an agonist, antagonist, or inverse agonist.

Experimental Workflow: In Vitro Profiling

G A Synthesized Compound (>95% Purity) B Primary Screen: Radioligand Binding Assay (e.g., GPCR Panel) A->B C Data Analysis: Determine Ki values B->C D Identify 'Hits' (Compounds with Ki < 1µM) C->D E No Hits (Re-evaluate or Terminate) D->E If no significant binding F Secondary Screen: Functional Assays on Hit Targets (e.g., cAMP, Calcium Flux) D->F If binding is observed G Data Analysis: Determine EC50/IC50 values F->G H Characterize Activity (Agonist, Antagonist, etc.) G->H I Lead Candidate for In Vivo Studies H->I G A Candidate Compound (Good In Vitro & DMPK Profile) B Select Relevant Animal Model (e.g., Amphetamine-Induced Hyperlocomotion) A->B C Dose-Response Study Design (Vehicle, Positive Control, Test Compound Doses) B->C D Compound Administration (e.g., i.p., p.o.) C->D E Behavioral Assessment (e.g., Locomotor Activity Monitoring) D->E F Data Collection & Statistical Analysis E->F G Evaluate Efficacy (Does the compound reverse the disease phenotype?) F->G H Proceed to Further Safety/Tox Studies G->H

Caption: General workflow for an in vivo efficacy study.

Protocol for Amphetamine-Induced Hyperlocomotion

Protocol 6: Assessment of Antipsychotic-like Activity

  • Animals: Use adult male C57BL/6 mice. Acclimate them to the facility for at least one week before testing.

  • Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Dosing:

    • Administer the test compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at three different doses (e.g., 1, 5, 10 mg/kg).

    • Administer a positive control, such as haloperidol (1 mg/kg, i.p.).

  • Challenge: 30 minutes after drug administration, administer d-amphetamine (2.5 mg/kg, i.p.) to all groups to induce hyperlocomotion.

  • Data Collection: Immediately return the mice to the activity chambers and record their locomotor activity (e.g., total distance traveled) for the next 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the total distance traveled between the vehicle-treated group and the drug-treated groups using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced locomotion by the test compound indicates antipsychotic-like efficacy.

Conclusion

This document outlines a systematic and robust experimental plan for the comprehensive evaluation of 1-(pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine. By following this integrated approach—from rational synthesis and rigorous characterization to tiered in vitro screening and targeted in vivo validation—researchers can efficiently determine the therapeutic potential of this novel chemical entity. Each step is designed to be self-validating, ensuring that decisions to advance the compound are based on high-quality, reproducible data.

References

  • de Oliveira, F., de A. Moreira, V., de F. F. M. Diniz, M., & de A. Ribeiro, L. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603. [Link]

  • Sproston, J., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1201-1211. [Link]

  • BenchChem. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. BenchChem Technical Guides.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). Industry Insights.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(3), C737-C748. [Link]

  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 45, 24-32. [Link]

  • Singh, S., & Mishra, A. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley Interdisciplinary Reviews: Mechanisms of Disease, e1603. [Link]

  • Moon, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Experimental Neurobiology, 31(2), 85-88. [Link]

  • Editorial: In vitro and in vivo models for neurodevelopmental disorders. (2023). Frontiers in Molecular Neuroscience, 16, 1205934. [Link]

  • L-Estrada, D., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 365-375. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(3), C737-C748. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2026). ResearchGate. [Link]

  • In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders. (n.d.). InsideScientific. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). RSC Advances, 14(1), 1-18. [Link]

  • Al-Dies, A. M., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of King Saud University - Science, 33(6), 101518. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry, 7(1), 108-114. [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved February 16, 2026. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). Molecules, 29(1), 1-13. [Link]

  • Al-Said, M. S., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(7), 8163-8174. [Link]

  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved February 16, 2026. [Link]

  • Piperazine: the molecule of diverse pharmacological importance. (2025). ResearchGate. [Link]

  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

Sources

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Characterization of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Executive Summary & Molecule Profile

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a small molecule belonging to the class of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists .

Structurally, it features a central piperazine core, a polar "head" group (pyridin-3-ylmethyl) that mimics the imidazole ring of histamine to bind the orthosteric site, and a lipophilic "tail" (pentan-3-yl / 1-ethylpropyl) designed to optimize blood-brain barrier (BBB) penetration and receptor affinity.

Therapeutic Potential:

  • Primary Indication: Narcolepsy and Excessive Daytime Sleepiness (EDS) (Wake-promoting agent).

  • Secondary Indications: Cognitive impairment (Alzheimer’s, Schizophrenia), ADHD, and Obesity.[1]

  • Mechanism of Action: Blockade of presynaptic H3 autoreceptors enhances the release of histamine; blockade of H3 heteroreceptors enhances the release of Acetylcholine (ACh), Dopamine (DA), and Norepinephrine (NE).

Chemical Properties & Formulation Strategy

Successful in vivo studies depend on correct solubilization. As a lipophilic base, this compound will precipitate in neutral physiological saline.

PropertyDescription
Chemical Structure Piperazine core with 3-pyridyl head and branched alkyl tail.
pKa (Predicted) ~8.5 (Piperazine N) and ~3.5 (Pyridine N).
LogP (Predicted) ~2.5 – 3.2 (Lipophilic, good CNS permeability).
Solubility Profile Soluble in DMSO, Ethanol, and acidic aqueous buffers. Poorly soluble in water at pH 7.4.
Recommended Formulation Protocol (In Vivo)

Objective: Create a stable, injectable solution/suspension for IP or PO administration (1–10 mg/kg).

Option A: Solution (Preferred for PK/IV)

  • Weigh the required amount of compound.

  • Dissolve in 5% DMSO (v/v).

  • Slowly add 0.1 M Tartaric Acid or 0.1 M HCl in saline while vortexing.

  • Adjust pH to 5.5 – 6.0 using dilute NaOH.

  • Final Vehicle: 5% DMSO / 95% Saline (pH 5.5).

Option B: Suspension (Preferred for PO High Dose)

  • Micronize the compound.

  • Suspend in 1% Methylcellulose (MC) or 0.5% Hydroxypropyl methylcellulose (HPMC) .

  • Sonicate for 10 minutes to ensure homogeneity.

Mechanism of Action & Signaling Pathway

The compound acts by antagonizing the constitutive activity of the H3 receptor (a G-protein coupled receptor).

Graphviz Pathway Diagram: This diagram illustrates how the antagonist reverses the H3R-mediated suppression of neurotransmitters.

H3R_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Activates Antagonist 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine Antagonist->H3R Blocks/Inverse Agonism Exocytosis Vesicle Fusion & Neurotransmitter Release Antagonist->Exocytosis Restores/Increases AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibits cAMP cAMP Levels AC->cAMP Reduces Ca_Channel->Exocytosis Blocks HA Histamine Release Exocytosis->HA ACh Acetylcholine Release Exocytosis->ACh DA Dopamine Release Exocytosis->DA

Caption: Antagonism of Gi-coupled H3 receptors disinhibits adenylyl cyclase and Ca2+ channels, triggering neurotransmitter release.

Protocol 1: Pharmacokinetics & Brain Penetration

H3 antagonists must cross the BBB to be effective. This protocol validates the "Pentan-3-yl" tail's efficacy in facilitating transport.

Study Design:

  • Species: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dose: 10 mg/kg (Oral Gavage - PO) or 3 mg/kg (Intravenous - IV).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Workflow:

  • Dosing: Administer formulated compound.

  • Sampling: At each timepoint, anesthetize animal (Isoflurane).

  • Blood Collection: Cardiac puncture into EDTA tubes. Centrifuge (3000xg, 10 min) to harvest plasma.

  • Brain Collection: Perfuse with saline to remove residual blood. Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis:

    • Precipitate proteins with Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

    • Analyze via LC-MS/MS (MRM mode).

    • Note: Monitor the transition for the piperazine fragment.

Success Criteria:

  • Brain/Plasma Ratio (Kp): > 0.5 (Ideally > 1.0 for CNS drugs).

  • Tmax (Brain): Should occur within 0.5 – 1.0 hour for rapid onset.

Protocol 2: Efficacy in Sleep-Wake Cycle (EEG/EMG)

This is the gold-standard assay for H3 antagonists (e.g., Pitolisant validation).

Equipment:

  • Telemetric implants (DSI or similar) recording EEG (cortical) and EMG (nuchal muscle).

Surgical Prep:

  • Implant electrodes 7 days prior to study for recovery.

  • Maintain animals on a 12h:12h light:dark cycle.

Experimental Procedure:

  • Baseline: Record 24h baseline sleep architecture.

  • Treatment: Administer Vehicle or Compound (3, 10, 30 mg/kg PO) at ZT 6 (6 hours into the light phase, when sleep pressure is high).

  • Recording: Continuously record EEG/EMG for 6–12 hours post-dose.

Data Analysis:

  • Classify epochs (10s) into: Wakefulness (W) , NREM Sleep , or REM Sleep .

  • Primary Endpoint: Cumulative time spent in Wakefulness during the first 4 hours post-dose.

  • Expectation: A dose-dependent increase in Wakefulness and decrease in NREM/REM sleep compared to vehicle, validating the wake-promoting effect.

Protocol 3: Cognitive Enhancement (Object Recognition)

H3 antagonists reverse scopolamine-induced amnesia. This tests the pro-cognitive potential.[2][3]

Novel Object Recognition Task (NORT):

  • Habituation (Day 1): Allow mice to explore the empty arena (10 min).

  • Training (Day 2 - T1):

    • Pre-treat with Scopolamine (1 mg/kg IP) to induce amnesia.

    • Administer Test Compound (1-10 mg/kg IP) 30 min prior to T1.

    • Place mouse in arena with two identical objects (A + A). Record exploration for 5 min.

  • Retention Interval: Return mouse to home cage for 24 hours.

  • Testing (Day 3 - T2):

    • Place mouse in arena with one familiar object (A) and one novel object (B).

    • Record exploration for 5 min.

Calculation:

  • Discrimination Index (DI):

    
    
    
  • Result: Vehicle+Scopolamine animals will show DI ≈ 0 (random). Compound-treated animals should show DI > 0.2 (preference for novel), indicating memory restoration.

Safety & Toxicology Considerations

The pyridine-piperazine motif carries specific risks that must be screened early:

  • hERG Inhibition (Cardiotoxicity):

    • Pyridines can interact with the hERG potassium channel.

    • In Vitro Check: Perform patch-clamp hERG assay. If IC50 < 10 µM, monitor QT interval in telemetry studies.

  • CYP450 Inhibition:

    • The pyridine nitrogen can coordinate with the heme iron of CYP enzymes.

    • Screen against CYP3A4 and CYP2D6 to prevent drug-drug interactions.

References

  • Berlin, M., et al. (2011). "Histamine H3 receptor antagonists: an update on the current landscape." Journal of Medicinal Chemistry. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. Link

  • Esbenshade, T. A., et al. (2003). "Pharmacological and behavioral properties of A-331440, a potent and selective histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[3] Drug Discovery Today. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link

Sources

Application Notes and Protocols for the Analytical Detection of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a novel compound with a structure suggesting potential applications in pharmaceutical development, likely targeting pathways involving neurological receptors due to the presence of the piperazine and pyridine moieties.[1] As with any new chemical entity, robust and reliable analytical methods are paramount for its detection and quantification in various matrices, from bulk active pharmaceutical ingredients (API) to complex biological fluids. These methods are foundational for pharmacokinetic studies, quality control, and ensuring the safety and efficacy of potential drug products.

This document provides a comprehensive guide to the analytical methodologies for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, designed for researchers, scientists, and drug development professionals. Given the limited specific literature on this exact molecule, the protocols herein are built upon established, field-proven techniques for analogous piperazine and pyridine derivatives.[2][3] The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, which is crucial for bioanalysis.[4] A secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also detailed as a more accessible alternative for purity assessments and content uniformity.

The methodologies are presented with a focus on the causality behind experimental choices and are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Physicochemical Properties and Analytical Considerations

The structure of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine incorporates two key functional groups that dictate the analytical strategy:

  • Piperazine Ring: A basic heterocyclic amine that is readily protonated, making it suitable for reverse-phase chromatography with acidic mobile phases and amenable to electrospray ionization in positive mode (ESI+).[9]

  • Pyridine Ring: This aromatic structure contains a nitrogen atom and possesses a UV chromophore, allowing for detection by UV spectrophotometry. The pyridine moiety also contributes to the overall basicity of the molecule.

The pentyl group increases the lipophilicity of the compound, which will influence its retention in reverse-phase HPLC and its solubility in organic solvents used for extraction.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and metabolites in biological matrices due to its exceptional sensitivity and selectivity.[4] The method combines the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry.

Rationale for Method Selection

The high sensitivity of LC-MS/MS allows for the detection of trace concentrations of the analyte in complex biological matrices like plasma or urine, which is essential for pharmacokinetic profiling.[2][4] The selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from endogenous matrix components, ensuring accurate quantification.[4][10]

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine in biological samples using LC-MS/MS.

Detailed Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.[4][11]

  • Step 1: Aliquot 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound).

  • Step 3: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Step 6: Carefully transfer the supernatant to a new tube.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Step 8: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS system.

2. Liquid Chromatography

A reverse-phase C18 column is recommended for the separation due to the non-polar pentyl group and the overall moderate polarity of the molecule.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures protonation of the analyte for good peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to elute the analyte with good peak shape and to clean the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA small injection volume is sufficient for sensitive LC-MS/MS analysis.

3. Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is the preferred ionization technique for basic compounds like piperazine derivatives.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.[10]
Precursor Ion [M+H]⁺The protonated molecular ion.
Product Ions To be determined by infusionAt least two product ions should be monitored for confident identification.[12]
Collision Energy Optimized for each transitionTo achieve optimal fragmentation.
Dwell Time 100 msTo ensure sufficient data points across the chromatographic peak.

Secondary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine analysis, such as purity assessment of the bulk drug substance where high sensitivity is not the primary requirement, HPLC-UV offers a simpler and more accessible alternative to LC-MS/MS.[13] The pyridine ring in the analyte's structure is expected to have sufficient UV absorbance for detection.

Rationale for Method Selection

HPLC-UV is a robust and widely available technique in most analytical laboratories.[14] While it lacks the sensitivity and selectivity of LC-MS/MS for bioanalysis, it is well-suited for analyzing higher concentration samples, such as in quality control settings.[13] Unlike simple piperazine, which often requires derivatization for UV detection, the pyridinylmethyl group in the target compound should allow for direct UV analysis.[14][15]

Experimental Workflow for HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample API or Formulation Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject LC Chromatographic Separation (C18 Column) Inject->LC UV UV Detection (e.g., 260 nm) LC->UV Integrate Peak Integration UV->Integrate Quantify Quantification by External Standard Integrate->Quantify

Caption: Workflow for purity and assay determination of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine using HPLC-UV.

Detailed Protocol

1. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh and dissolve the reference standard of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample in the same diluent to a similar target concentration.

2. HPLC-UV Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard analytical column providing good efficiency and capacity.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)An isocratic method is often sufficient for purity analysis. The buffer controls the ionization state.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µLA typical injection volume for HPLC analysis.
Detection UV at ~260 nm (to be optimized)The pyridine ring typically shows absorbance in this region. The optimal wavelength should be determined using a photodiode array (PDA) detector.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[7] The validation should be performed according to ICH Q2(R2) guidelines.[5][6][8]

Validation Parameters

The following parameters should be evaluated:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[15]

Validation ParameterTypical Acceptance Criteria (for LC-MS/MS Bioanalysis)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean accuracy within ±15% of nominal (±20% at LOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS

References

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Wojcieszak, A., & Kuczyńska, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Prikrylova, K., et al. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-pentan-3-yl-2-pyridinyl)piperazine. Retrieved from [Link]

  • Analytical Methods. (2010, January 15). A GC-MS method for the analysis of piperazines. Retrieved from [Link]

  • Analytical Methods. (n.d.). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(6-Pentan-3-yl-3-pyridinyl)methyl]piperazine. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Analytical Methods. (2013, October 21). Development and validation of a chemical spot test for the presumptive identification of piperazine analogues in seized illicit materials. Retrieved from [Link]

  • MDPI. (2025, September 16). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Analysis of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine , a synthetic piperazine derivative with potential neuropharmacological relevance. Due to the presence of multiple basic nitrogen centers (piperazine core and pyridine ring), this analyte presents specific challenges regarding peak tailing and ionization efficiency. This guide provides a self-validating method utilizing a Charged Surface Hybrid (CSH) C18 column and positive electrospray ionization (ESI+), ensuring high sensitivity, linearity, and reproducibility suitable for pharmacokinetic (PK) and formulation studies.

Chemical Context & Method Development Strategy

Physicochemical Profile

Understanding the molecule's behavior is the foundation of this protocol.

  • Formula: C₁₅H₂₅N₃

  • Molecular Weight: 247.38 g/mol

  • Monoisotopic Mass: 247.2048 Da

  • Predicted pKa:

    • Piperazine N1 (alkyl-substituted): ~9.2 (Highly Basic)

    • Piperazine N4 (benzyl-like substituted): ~5.5

    • Pyridine N: ~5.2

  • LogP (Predicted): ~2.5 – 3.0 (Moderately Lipophilic)

Development Logic (Causality)
  • Column Selection: Standard C18 columns often suffer from secondary silanol interactions with the highly basic piperazine nitrogens, leading to severe peak tailing. We utilize a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column. The CSH particle carries a low-level positive surface charge that repels the protonated basic analyte, significantly improving peak shape and loadability.

  • Mobile Phase pH: While high pH (pH 10) improves retention for bases, it suppresses ionization in ESI+. We select an acidic mobile phase (0.1% Formic Acid) to ensure the analyte is fully protonated ([M+H]⁺ or [M+2H]²⁺), maximizing sensitivity in the MS source.

  • Fragmentation Strategy: The collision-induced dissociation (CID) pattern is driven by the stability of the carbocations formed. The cleavage of the methylene bridge connecting the pyridine ring is the most energetically favorable pathway, yielding high-intensity product ions.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine (>98% purity).

  • Internal Standard (IS): 1-Benzylpiperazine-d7 or generic analog like Propranolol (if isotope not available).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Column: Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Luna Phenyl-Hexyl.

Sample Preparation (Protein Precipitation for Plasma)
  • Step 1: Aliquot 50 µL of plasma/biofluid into a 1.5 mL centrifuge tube.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (100 ng/mL).

  • Step 3: Vortex vigorously for 30 seconds to precipitate proteins.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer 100 µL of supernatant to an HPLC vial with insert.

  • Step 6: Dilute 1:1 with Mobile Phase A (Water + 0.1% FA) to match initial gradient conditions.

LC Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in MeCN)Phase
0.0095%5%Loading
1.0095%5%Hold
6.005%95%Gradient Elution
7.505%95%Wash
7.6095%5%Re-equilibration
10.0095%5%End
MS/MS Conditions[1]
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/hr (N₂).

  • Collision Gas: Argon.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Target 248.2 92.1 3025Quantifier (Pyridyl-CH2)
Target248.2178.23018Qualifier (Loss of Pentyl)
Target248.2156.13032Qualifier (Piperazine frag)
IS (Generic)260.1116.13522Internal Standard

Note: The Quantifier ion (m/z 92.1) corresponds to the pyridin-3-ylmethyl cation, a highly stable aromatic fragment characteristic of this structure.

Visualization of Workflows

Analytical Workflow

This diagram illustrates the logical flow from sample extraction to data processing, highlighting critical control points (CCPs).

AnalyticalWorkflow Sample Biofluid Sample (50 µL) Precip Protein Precipitation (MeCN + IS) Sample->Precip Add IS Centrifuge Centrifugation (14k x g, 10 min) Precip->Centrifuge Supernatant Supernatant Extraction & Dilution (1:1) Centrifuge->Supernatant LC UHPLC Separation (CSH C18 Column) Supernatant->LC Inject MS ESI+ MS/MS (MRM: 248.2 -> 92.1) LC->MS Data Quantification (Ratio vs IS) MS->Data

Figure 1: Step-by-step extraction and analysis workflow ensuring sample integrity and matrix removal.

Fragmentation Pathway (Mechanistic Insight)

Understanding why we choose specific MRM transitions prevents misidentification.

Fragmentation Parent Precursor Ion [M+H]+ m/z 248.2 Path1 C-N Bond Cleavage (Pyridyl-methyl) Parent->Path1 Path2 Alkyl Cleavage (Pentan-3-yl) Parent->Path2 Frag1 Pyridin-3-ylmethyl cation m/z 92.1 (Quantifier) Path1->Frag1 Charge Retention Neutral1 Neutral Loss: 1-(Pentan-3-yl)piperazine Path1->Neutral1 Frag2 Depentyl-Piperazine m/z 178.2 Path2->Frag2

Figure 2: Proposed ESI+ fragmentation pathway. The stability of the pyridyl cation makes m/z 92.1 the optimal quantifier.

Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over range 1.0 – 1000 ng/mL.
    
  • Accuracy:

    
     of nominal concentration (
    
    
    
    at LLOQ).
  • Precision (CV):

    
     across all QC levels.
    
  • Matrix Effect: 85-115% (assessed by post-column infusion).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction with silanols.[3]Switch to CSH C18 column; Increase buffer strength (add 5mM Ammonium Formate).
Carryover Analyte sticking to injector needle.Change needle wash to 50:25:25 MeCN:MeOH:IPA + 0.1% FA.
Low Sensitivity Ion suppression or poor solubility.Check matrix effect; Ensure sample solvent matches initial mobile phase (avoid 100% organic injection).

References

  • Meyer, M. R., et al. (2010). LC-MS/MS analysis of piperazine designer drugs in human biofluids. Provides foundational fragmentation patterns for benzyl-piperazine analogs.

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology for Basic Compounds. Explains the mechanism of tailing reduction for basic amines.

  • Holcapek, M., et al. (2012). Basic rules for the interpretation of ESI mass spectra. Comprehensive guide on nitrogen-rule and fragmentation logic.

  • PubChem. (2023). Compound Summary: Piperazine Derivatives.[1][4][5][6][7][8][9] Structural and physicochemical property database.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the synthesis, purification, and handling of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine .

This molecule presents a unique dichotomy in medicinal chemistry:

  • The Pyridin-3-ylmethyl moiety: A standard picolyl group, easily introduced but prone to oxidative degradation.

  • The Pentan-3-yl moiety: A sterically bulky, secondary alkyl group that significantly hinders nucleophilic attack, making standard alkylation inefficient.

The following modules provide self-validating protocols and troubleshooting workflows designed to overcome these steric and electronic hurdles.

Module 1: Synthesis Optimization (The "Make" Phase)

Core Issue: Steric Hindrance in N-Alkylation

User Question: I am trying to alkylate 1-(pyridin-3-ylmethyl)piperazine with 3-bromopentane using K2CO3 in Acetonitrile, but my yield is <30%, and I see significant alkene byproducts. What is wrong?

Technical Insight: You are fighting a losing battle against E2 elimination . The 3-pentyl electrophile is a secondary alkyl halide with significant steric bulk. Under basic conditions (K2CO3) and heat, the piperazine acts as a base rather than a nucleophile, stripping a proton to form 2-pentene rather than the desired substitution product.

The Solution: Titanium-Mediated Reductive Amination Switch to a Reductive Amination strategy. However, standard conditions (NaBH(OAc)3/DCM) often fail because 3-pentanone is a sterically hindered ketone, making iminium ion formation slow.

Optimized Protocol: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger to drive the equilibrium toward the imine/enamine intermediate before reduction.

Step-by-Step Optimized Protocol
ParameterConditionRationale
Reagents 1-(pyridin-3-ylmethyl)piperazine (1.0 eq), 3-Pentanone (1.5 eq)Excess ketone drives kinetics.
Additive Ti(OiPr)4 (1.5 eq) CRITICAL: Activates the ketone and scavenges water to force imine formation.
Solvent THF (Anhydrous)Compatible with Ti reagents; avoids chlorinated solvent restrictions.
Reductant NaBH3CN or NaBH(OAc)3 (2.0 eq)Mild hydride source; add after imine formation.
Temp/Time 50°C (12h)

RT (Reduction)
Heat is required to form the sterically hindered imine.

Workflow Diagram:

SynthesisWorkflow Start Start: 1-(pyridin-3-ylmethyl)piperazine Step1 Activation: Add 3-Pentanone + Ti(OiPr)4 Stir neat or in THF @ 50°C (12h) Start->Step1 Mix Step2 Reduction: Cool to RT Add NaBH(OAc)3 in portions Step1->Step2 Imine Formed Step3 Quench: Add NaOH (1M) or Rochelle's Salt (Removes Ti salts) Step2->Step3 Complete End Isolate: Extract DCM, Dry, Conc. Step3->End Workup

Caption: Figure 1. Titanium-mediated reductive amination workflow to overcome steric hindrance of the 3-pentyl group.

Module 2: Purification & Isolation (The "Clean" Phase)

Core Issue: Silica Gel Streaking

User Question: My crude product is a dark oil. When I run it on a silica column (DCM/MeOH), the compound streaks from baseline to solvent front, and I lose mass.

Technical Insight: Your molecule contains three basic nitrogen centers : the pyridine (pKa ~5.2), the tertiary piperazine N-alkyl (pKa ~9.0), and the internal piperazine N (pKa ~8.5). These interact strongly with the acidic silanols on standard silica gel, causing irreversible adsorption and tailing.

Troubleshooting Guide:

MethodProtocolWhen to Use
Method A: Basified Silica Pre-wash silica column with 5% Et3N in Hexane. Elute with DCM:MeOH:NH4OH (90:9:1).Standard Purification. The ammonia competes for silanol sites, allowing the amine to elute freely.
Method B: Neutral Alumina Use Neutral Alumina (Brockmann Grade III) instead of silica.Sensitive Compounds. If the pyridine ring shows signs of acid-sensitivity or N-oxide formation.
Method C: Salt Formation Dissolve crude oil in EtOAc. Add 2.0 eq of Oxalic Acid in Acetone. Filter the white solid.High Purity Requirement. Crystallization rejects impurities better than chromatography.

Module 3: Stability & Storage

Core Issue: Hygroscopicity and Carbonation

User Question: The oil became a sticky gum after leaving it on the bench overnight. Is it degrading?

Technical Insight: As a free base with high amine content, 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is hygroscopic and a CO2 scrubber . It reacts with atmospheric CO2 to form carbamates or carbonate salts, appearing as a "gum."

Storage Protocol:

  • Do not store as a free base oil.

  • Convert to the Tri-hydrochloride salt (3HCl) for long-term storage:

    • Dissolve free base in dry Et2O or EtOH.

    • Add excess HCl (4M in Dioxane).

    • Precipitate is non-hygroscopic and stable at -20°C for >2 years.

Module 4: Analytical Troubleshooting

Core Issue: Broad NMR Signals

User Question: The 1H NMR in CDCl3 shows extremely broad peaks for the piperazine ring protons. Is my sample impure?

Technical Insight: Not necessarily. The 3-pentyl group is bulky enough to restrict the ring-flip of the piperazine chair conformation at room temperature. This results in "coalescence" broadening.

Validation Experiment:

  • Run the NMR at 50°C: If the peaks sharpen, the broadening is due to conformational isomerism (dynamic NMR effect), not impurities.

  • Switch Solvent: Use DMSO-d6. The higher viscosity and polarity often stabilize one conformer or shift the coalescence temperature.

Core Issue: HPLC Tailing

User Question: I cannot get a sharp peak on C18 HPLC. The peak tails significantly.

Technical Insight: Residual silanols on the C18 column are binding the basic nitrogens.

Recommended HPLC Conditions:

  • Column: C18 with "High pH Stability" (e.g., XBridge or Gemini).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Why? Running at high pH keeps the amines deprotonated (neutral), significantly improving peak shape and retention.

Troubleshooting Logic Tree:

Troubleshooting Problem Issue: Low Purity / Bad Analytics Check1 Check TLC (DCM/MeOH/NH3) Problem->Check1 Decision1 Streaking? Check1->Decision1 Sol1 Use Basified Silica or Alumina Decision1->Sol1 Yes Check2 Check HPLC (Acidic pH) Decision1->Check2 No Decision2 Tailing? Check2->Decision2 Sol2 Switch to High pH (pH 10) Ammonium Bicarbonate Decision2->Sol2 Yes Check3 Check NMR Decision2->Check3 No Decision3 Broad Peaks? Check3->Decision3 Sol3 Run at 50°C (Dynamic Effect) Decision3->Sol3 Yes

Caption: Figure 2. Decision matrix for analytical and purification troubleshooting.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

    • Context: Foundational text for optimizing reductive amin
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

    • Context: Specific protocol for hindered ketones (like 3-pentanone) using Titanium additives.
  • McCalmont, W. F., et al. (2004). "Design, Synthesis, and Biological Evaluation of Novel N-Substituted Piperazines." Bioorganic & Medicinal Chemistry. Link

    • Context: Discusses purification strategies for lipophilic piperazine deriv
  • Dolan, J. W. (2002). "Tailing Peaks for Basic Compounds." LCGC North America. Link

    • Context: Authoritative guide on HPLC method development for basic amines.

Sources

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Status: Operational Role: Senior Application Scientist Context: Drug Development & Stability Testing

Executive Summary

Welcome to the technical support hub for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine . This guide addresses the stability profile of this molecule, which contains two distinct heterocycles: a piperazine ring and a pyridine ring, connected by a methylene bridge.

Based on the structural motifs, this compound is susceptible to three primary degradation vectors:

  • N-Oxidation: The electron-rich piperazine nitrogens are highly prone to oxidative attack.

  • Oxidative C-N Cleavage: The benzylic-like position (pyridin-3-ylmethyl) is a "soft spot" for autoxidation, leading to dealkylation.

  • Photolysis: The pyridine ring exhibits sensitivity to UV irradiation.

Module 1: Degradation Pathways & Identification[1][2]

User Query: "I am observing new impurities at RRT 0.85 and RRT 1.10 after 3 months of accelerated stability (40°C/75% RH). What are they?"

Technical Diagnosis: The impurities are likely N-oxides (polar, early eluting) or cleavage products (variable retention). The piperazine ring is the most reactive moiety.

Primary Degradation Mechanisms
  • N-Oxidation (M+16 Da):

    • Mechanism: Direct oxidation of the tertiary amines by peroxides or dissolved oxygen.

    • Regioselectivity: The piperazine nitrogens (N1 and N4) are more nucleophilic than the pyridine nitrogen. However, the N1 position (attached to the bulky pentan-3-yl group) is sterically hindered. Consequently, N4-oxidation (closest to the pyridine ring) is often kinetically favored, though mixtures are common.

    • Mass Shift: +15.9949 Da (Monoisotopic).

  • Oxidative Dealkylation (C-N Bond Cleavage):

    • Mechanism: Hydrogen abstraction at the benzylic-like methylene position (between the pyridine and piperazine) leads to an iminium ion intermediate, which hydrolyzes.

    • Products:

      • Degradant A: Pyridine-3-carboxaldehyde (detectable by UV, often unstable).

      • Degradant B: 1-(Pentan-3-yl)piperazine (Loss of the pyridine tail).

  • Ring Opening (Advanced Degradation):

    • Under harsh stress (e.g., high temperature + oxidation), the piperazine ring can open to form ethylenediamine derivatives, though this is less common in standard stability studies.

Visualizing the Pathway

DegradationPathways Parent Parent Compound (MW: X) NOxide_N4 N4-Oxide (Piperazine N near Pyridine) [M+16] Parent->NOxide_N4 Oxidation (Major) NOxide_N1 N1-Oxide (Piperazine N near Pentyl) [M+16] Parent->NOxide_N1 Oxidation (Minor - Steric) Pyridine_NOxide Pyridine-N-Oxide (Aromatic N) [M+16] Parent->Pyridine_NOxide Forced Ox (Harsh) Intermediate Iminium Ion Intermediate Parent->Intermediate Oxidative Stress (Benzylic Position) Cleavage_Prod1 1-(Pentan-3-yl)piperazine (Dealkylation Product) Intermediate->Cleavage_Prod1 Hydrolysis Cleavage_Prod2 Pyridine-3-carboxaldehyde Intermediate->Cleavage_Prod2 Hydrolysis

Figure 1: Predicted oxidative degradation pathways for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine. Blue indicates parent; Red indicates oxidative addition; Green indicates cleavage products.

Module 2: Analytical Troubleshooting (FAQ)

Q1: My LC-MS shows a +16 Da peak. Is it an N-oxide or a Hydroxyl impurity? A: This is a classic dilemma.

  • N-Oxides: Typically show a distinct loss of 16 Da (Oxygen) or 17 Da (OH radical) during MS/MS fragmentation. They often elute earlier than the parent in Reverse Phase (RP) chromatography due to the high polarity of the N-O bond.

  • Hydroxylated Species: Typically show a loss of 18 Da (H2O) .

  • Action: Perform MS/MS. If you see a strong M-16/M-17 fragment, it is the N-oxide. If you see M-18, it is likely hydroxylation on the pentyl chain or pyridine ring.

Q2: The parent peak is tailing significantly. How do I fix this? A: Piperazine nitrogens are basic (pKa ~9.8). At neutral or low pH, they are protonated and interact with residual silanols on the column.

  • Solution 1 (High pH): Use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) with 10mM Ammonium Bicarbonate (pH 10.0) . This keeps the amine deprotonated, improving peak shape.

  • Solution 2 (Ion Pairing): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Warning: TFA suppresses MS signal.

Q3: I see a "Ghost Peak" at M+12 or M+42. A: Check your solvents.

  • M+12: Formaldehyde adduct (often from poor quality methanol or polyethylene containers).

  • M+42: Acetylation (if using acetonitrile/acetic acid systems with prolonged storage).

Module 3: Experimental Protocols
Protocol A: Forced Degradation (Oxidative Stress)

Purpose: To intentionally generate N-oxides and cleavage products to validate the analytical method.

Materials:

  • 30% Hydrogen Peroxide (

    
    )[1]
    
  • Acetonitrile (ACN)

  • 0.1 M HCl and 0.1 M NaOH (for pH specificity)

Workflow:

  • Preparation: Dissolve the compound in ACN:Water (50:50) to a concentration of 1 mg/mL.

  • Neutral Oxidation: Add

    
     to a final concentration of 3%. Incubate at Room Temperature (RT) for 2–4 hours.
    
    • Target: Piperazine N-oxides.[2][3]

  • Acidic/Basic Oxidation: Repeat step 2 but in 0.1 M HCl or NaOH.

    • Target: Acidic conditions often protect the amine (protonation) but may facilitate hydrolysis. Basic conditions accelerate N-oxidation.

  • Quenching: Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.

Protocol B: Photostability (ICH Q1B)

Purpose: To test the sensitivity of the pyridine ring.

  • Sample: Expose solid state (thin layer) and solution state (in quartz vials).

  • Exposure: 1.2 million lux hours (visible) and 200 W-hr/m² (UV).

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Analysis: Compare Exposed vs. Dark. Look for yellowing (pyridine degradation) and new peaks at higher RRT (dimerization or ring opening).

Summary of Predicted Degradants (Data Table)
Degradant TypePredicted Structure DescriptionMass Shift (Δ)Expected RRT (RP-HPLC)
N-Oxide 1 Oxygen on Piperazine N4 (Benzyl side)+16 Da< 1.0 (Earlier)
N-Oxide 2 Oxygen on Piperazine N1 (Pentyl side)+16 Da< 1.0 (Earlier)
Di-N-Oxide Oxygen on both Piperazine nitrogens+32 Da<< 1.0 (Very Early)
Dealkylation 1-(Pentan-3-yl)piperazine-92 Da (approx)< 1.0 (Polar amine)
Aldehyde Pyridine-3-carboxaldehyde- (Cleavage)> 1.0 (Less polar)
References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Link:

  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025).[1][2][4][5][6] Link:

  • Chowdhury, S. K., et al. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Analytical Chemistry. Link:

  • Rochelle, G. T., et al. Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Texas at Austin. Link:

  • National Institutes of Health (NIH). Stability of Synthetic Piperazines in Human Whole Blood. Link:

Sources

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine cytotoxicity troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Cytotoxicity Assay Optimization & Troubleshooting Ticket ID: CHEM-SUPPORT-8821 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Molecule at a Glance

Before troubleshooting, we must ground our approach in the physicochemical reality of your molecule.[1] 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a classic Cationic Amphiphilic Drug (CAD) pharmacophore.[1]

  • The Core: A piperazine ring (pKa₁ ~5.3, pKa₂ ~9.[1]7) acts as the central linker.[1]

  • The "Warhead": The pyridin-3-ylmethyl group adds aromaticity and a weak basic center.[1]

  • The Liability: The pentan-3-yl group is a bulky, lipophilic branched alkyl chain.

Implication: This molecule is highly likely to exhibit lysosomotropism (ion trapping) and poor aqueous solubility at physiological pH (7.4).[1] Most "cytotoxicity" issues reported with this scaffold are actually artifacts of solubility or assay interference, not true biological potency.[1]

Part 1: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation [1]

Q: My IC50 curves are flattening out at high concentrations (>50 µM), or I see high variation between technical replicates. Is the compound degrading?

A: It is likely not degradation, but precipitation .[1] The pentan-3-yl group significantly increases the LogP (lipophilicity).[1] While the piperazine nitrogens are protonated and soluble in water at pH < 5, the molecule becomes largely uncharged and hydrophobic at the physiological pH (7.[1]4) of cell culture media (DMEM/RPMI).[1]

Diagnostic Steps:

  • Visual Check: Inspect the 100 µM well under 40x microscopy. Look for "crystal needles" or oil droplets.[1]

  • The "Crash" Test: Dilute your DMSO stock into warm media (37°C) without cells. Measure Absorbance at 600nm (turbidity). If OD > 0.05, you have precipitation.[1]

Solution:

  • Limit DMSO: Ensure final DMSO concentration is 0.5% (v/v) to aid solubility, but do not exceed 1% as DMSO itself is cytotoxic.

  • BSA Carrier: Pre-complex the compound with 0.1% Bovine Serum Albumin (BSA) in the media.[1] BSA acts as a carrier for lipophilic amines, preventing plastic binding and precipitation.[1]

Category B: Assay Interference (False Viability) [1]

Q: I treated cells with a lethal dose (confirmed by microscopy), but my MTT assay shows 80% viability. Why?

A: This is a classic Piperazine-Tetrazolium Artifact .[1] Piperazine derivatives are secondary/tertiary amines that can alter mitochondrial pH or directly reduce tetrazolium salts (MTT/MTS) to formazan, independent of cell metabolism.[1] This generates a "False Viability" signal.[1]

Diagnostic Protocol (The "No-Cell" Control):

  • Prepare media + compound (at highest concentration).[1]

  • Add MTT reagent.[1][2]

  • Incubate for 2 hours at 37°C (No cells present).

  • Result: If the media turns purple, your compound is chemically reducing the dye.[1]

Solution:

  • Switch Assay Readout: Move to an endpoint that does not rely on redox potential.[1]

    • Recommended:ATP Quantification (e.g., CellTiter-Glo) or LDH Release (membrane integrity).[1] These are immune to amine-based interference.[1]

Category C: Mechanism of Action (Lysosomal Trapping) [1]

Q: The cells look "vacuolated" or "foamy" before they die.[1] Is this autophagy?

A: This is likely Phospholipidosis/Lysosomal Trapping , not necessarily autophagy.[1] Your molecule is a lipophilic weak base.[1] It crosses the cell membrane (pH 7.[1]4) easily.[1] Once it enters the acidic lysosome (pH ~4.5), the piperazine and pyridine nitrogens become fully protonated.[1] The charged molecule cannot escape the membrane (Ion Trapping).[1]

Implication: This causes osmotic swelling of lysosomes (vacuoles), leading to cell stress that mimics specific toxicity but is actually a non-specific physicochemical effect.[1]

Validation Experiment:

  • Ammonium Chloride Block: Co-treat cells with 10 mM NH₄Cl. This raises lysosomal pH.[1] If the toxicity decreases, the mechanism is lysosomal accumulation.[1]

Part 2: Experimental Workflows & Data
Table 1: Recommended Assay Modifications
IssueStandard MethodWhy it FailsRecommended Alternative
Viability MTT / MTSPiperazine ring reduces tetrazolium; False Negative for toxicity.[1]CellTiter-Glo (ATP) or Resazurin (AlamarBlue) - Check background.[1]
Solubility PBS DilutionPyridine/Piperazine uncharged at pH 7.4; precipitates.[1]HBSS + 0.1% BSA or Media + 0.5% DMSO.[1]
Morphology Phase ContrastVacuoles confused for apoptosis/autophagy.[1]Neutral Red Staining (Confirms lysosomal origin of vacuoles).[1]
Workflow Visualization: The Troubleshooting Decision Tree

The following diagram outlines the logical flow for diagnosing cytotoxicity anomalies with this specific scaffold.

TroubleshootingTree Start Start: Cytotoxicity Data Anomaly CheckPrecip Step 1: Check Solubility (Microscopy/Turbidity) Start->CheckPrecip PrecipYes Precipitation Observed CheckPrecip->PrecipYes Turbid PrecipNo Solution is Clear CheckPrecip->PrecipNo Clear ModifySolvent Action: Add 0.1% BSA or Increase DMSO to 0.5% PrecipYes->ModifySolvent CheckAssay Step 2: Check Assay Interference (No-Cell Control) PrecipNo->CheckAssay InterferenceYes Signal in No-Cell Well CheckAssay->InterferenceYes Purple Media InterferenceNo No Background Signal CheckAssay->InterferenceNo Clear Media SwitchAssay Action: Switch to ATP (Luminescence) or LDH (Fluorescence) InterferenceYes->SwitchAssay CheckMech Step 3: Check Lysosomotropism (Vacuolization?) InterferenceNo->CheckMech TrappingYes Vacuoles Present CheckMech->TrappingYes Conclusion Conclusion: Non-Specific Lysosomal Toxicity (CAD) TrappingYes->Conclusion

Figure 1: Logical decision tree for diagnosing inconsistent cytotoxicity data with lipophilic-basic amines.

Mechanistic Visualization: The Ion Trapping Effect

Understanding why this molecule kills cells is critical for distinguishing between a "drug hit" and a "chemical artifact."[1]

IonTrapping cluster_ext Extracellular Space (pH 7.4) cluster_mem Cell Membrane cluster_lyso Lysosome (pH 4.5) Mol_Uncharged Molecule (Uncharged) Lipophilic Diffusion Passive Diffusion Mol_Uncharged->Diffusion High LogP Mol_Charged Molecule (Protonated++) Hydrophilic & Trapped Diffusion->Mol_Charged Protonation Mol_Charged->Mol_Charged Accumulation (1000x) Swelling Osmotic Swelling (Toxicity) Mol_Charged->Swelling Stress

Figure 2: The "Ion Trapping" mechanism.[1] The basic piperazine/pyridine nitrogens become protonated in the acidic lysosome, preventing the molecule from diffusing back out, leading to accumulation and toxicity.

References
  • Riss, T. L., et al. (2016).[1] Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Halliwell, B., & Gutteridge, J. M. (2015).[1] Free Radicals in Biology and Medicine. (Context: Interference of redox-active amines with tetrazolium salts).

  • SwissADME. (2024).[1] Physicochemical property prediction for Piperazine derivatives. (Used for LogP/pKa estimation logic).[1] Link

  • Kaufmann, A. M., & Krise, J. P. (2007).[1] Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link

  • Arbo, M. D., et al. (2016).[1] Piperazine designer drugs induce toxicity in differentiated human neuroblastoma SH-SY5Y cells through mitochondrial dysfunction.[1] Toxicology Letters. (Demonstrates piperazine-specific mitochondrial artifacts). Link

Sources

Validation & Comparative

A Comparative Guide for the Preclinical Evaluation of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The discovery of novel therapeutic agents for neurological and inflammatory disorders is a cornerstone of modern drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous centrally acting agents[1][2][3]. This guide introduces a candidate molecule, 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, hereafter referred to as Compound X , and proposes a rigorous, data-driven framework for its characterization. Based on its structural motifs, we hypothesize that Compound X may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. Pharmacological inhibition of FAAH elevates endogenous levels of anandamide and other bioactive lipids, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists[4][5]. This document provides a head-to-head comparison methodology against two well-established FAAH inhibitors, URB597 and PF-3845 , and details the requisite experimental protocols to ascertain the potency and cellular activity of Compound X.

Introduction to the Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that functions as a key regulator in the endocannabinoid system[4][5]. Its primary role is the termination of signaling by the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA) through hydrolysis into arachidonic acid and ethanolamine[6]. By degrading anandamide, FAAH effectively modulates a vast array of physiological processes, including pain perception, mood, and inflammation[4][7].

The therapeutic rationale for targeting FAAH is compelling. Unlike direct-acting cannabinoid receptor (CB1/CB2) agonists which can cause undesirable psychoactive effects, FAAH inhibitors offer a more nuanced approach. They enhance the levels of endogenous cannabinoids like anandamide "on-demand" only in tissues where these lipids are being actively produced and released, thereby amplifying natural signaling tones in a spatially and temporally precise manner[4][7]. This strategy has shown significant promise in preclinical models of neuropathic pain, anxiety, and neurodegenerative diseases[4][8].

The Endocannabinoid Signaling Pathway

The diagram below illustrates the central role of FAAH in terminating anandamide signaling at the postsynaptic neuron. Inhibition of FAAH leads to an accumulation of anandamide, enhancing its retrograde signaling effects on presynaptic CB1 receptors.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits NT_vesicle Neurotransmitter Vesicle Ca_channel->NT_vesicle Modulates Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis Anandamide->CB1 Binds & Activates Anandamide->FAAH Uptake & Degradation

Caption: Workflow for the fluorometric FAAH inhibition assay.

Expected Results & Interpretation

The primary output will be a quantitative comparison of potency. The results table below shows a hypothetical but realistic outcome for this experiment.

Compound Hypothetical IC₅₀ (nM) Interpretation
Compound X 85 nMDemonstrates direct inhibition of FAAH. Potency is moderate, suggesting it is a valid hit for further optimization.
URB597 6.2 nMConfirms assay validity. The result is consistent with literature values for this potent reference compound.[9][10]
PF-3845 21.5 nMConfirms assay validity. The result is consistent with literature values for this potent irreversible inhibitor.[11]

A key aspect of interpretation is observing the shape of the dose-response curve. A steep curve typically indicates specific binding, while a shallow curve might suggest non-specific inhibition or other complex binding kinetics.

Comparative Analysis: Cellular Target Engagement

Demonstrating enzymatic inhibition is the first step. The second is to confirm that the compound can penetrate a cell membrane and inhibit its target in a complex intracellular environment.

Experimental Objective

To assess the ability of Compound X to inhibit endogenous FAAH activity in a cellular context using a whole-cell lysate assay.

Methodology: Cell-Based FAAH Activity Assay

This protocol involves treating intact cells with the inhibitors, then preparing lysates and measuring the remaining FAAH activity.[12][13]

Materials:

  • Cell Line expressing FAAH (e.g., Neuro-2a, SH-SY5Y, or HEK293 cells overexpressing human FAAH).

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Test Compounds: Compound X, URB597, PF-3845.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 0.32 M sucrose.

  • Fluorometric FAAH Inhibition Assay reagents (as described in Section 3.2).

Protocol Steps:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well or 12-well plate and grow to ~90% confluency.

    • Treat the cells with various concentrations of Compound X, URB597, or PF-3845 (and a vehicle control, e.g., 0.1% DMSO) in serum-free medium for a defined period (e.g., 2-4 hours).

    • Causality Check: Using intact cells tests for cell permeability. A compound that is potent in an enzymatic assay but weak in a cellular assay may have poor membrane permeability.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS to remove any remaining compound from the medium.

    • Add ice-cold Lysis Buffer to each well and scrape the cells.

    • Homogenize the cell suspension using sonication or passage through a fine-gauge needle.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic and membrane fraction).

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal amounts of protein are used in the subsequent activity assay.

  • FAAH Activity Measurement:

    • Using the lysates as the enzyme source, perform the fluorometric FAAH assay as described in Section 3.2. Add a standardized amount of protein (e.g., 10-20 µg) from each lysate to the assay wells.

    • Self-Validation: In this step, no additional inhibitor is added to the assay plate. The goal is to measure the remaining FAAH activity in the lysates from the pre-treated cells.

  • Data Analysis:

    • Calculate the rate of reaction for each lysate.

    • Normalize the data to the vehicle-treated control to determine the % inhibition for each compound concentration.

    • Plot the data and calculate the cellular IC₅₀ value for each compound.

Summary and Future Directions

This guide outlines a foundational, comparative strategy to characterize 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine (Compound X) as a putative FAAH inhibitor. By systematically comparing its in vitro enzymatic potency and cellular target engagement against well-known standards like URB597 and PF-3845, researchers can rapidly and efficiently validate its primary mechanism of action.

Positive results from these assays—specifically, potent IC₅₀ values in both enzymatic and cellular assays—would provide a strong rationale for advancing Compound X into more complex studies, including:

  • Selectivity Profiling: Testing against other serine hydrolases (e.g., MAGL, ABHD6) to determine its selectivity.

  • Pharmacokinetic Profiling: Assessing its stability, metabolism, and bioavailability.

  • In Vivo Efficacy Studies: Evaluating its performance in preclinical models of pain or anxiety.

This structured, evidence-based approach ensures that decisions made during the drug discovery process are grounded in robust, comparable, and scientifically valid data.

References

  • Ahn K, et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery. [Link]

  • Bosier B, et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC. [Link]

  • Booker L, et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology. [Link]

  • Booker L, et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PMC. [Link]

  • Keith JM. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piomelli D, et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. [Link]

  • Li L, et al. (2019). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. PMC. [Link]

  • Boger DL. (2004). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Khan J, et al. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry. [Link]

  • DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. LinkedIn. [Link]

  • Oddi S, et al. (2020). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience.com. [Link]

  • Omeir R, et al. (2006). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia.org. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.net. [Link]

  • Shawali AS, et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. PMC. [Link]

  • PubChem. (n.d.). 1-[(6-Pentan-3-yl-3-pyridinyl)methyl]piperazine. PubChem.ncbi.nlm.nih.gov. [Link]

  • Braconi L, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • de Oliveira V, et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. PubChem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.ncbi.nlm.nih.gov. [Link]

  • Bąk A, et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]

  • Wikipedia. (n.d.). Piperazine derivatives as drugs. Wikipedia.org. [Link]

Sources

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine efficacy compared to standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Histamine H₃ Receptor Antagonist / Inverse Agonist Chemical Formula: C₁₅H₂₅N₃ Molecular Weight: 247.38 g/mol

Executive Summary & Mechanism of Action

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a potent, non-imidazole histamine H₃ receptor (H₃R) antagonist/inverse agonist. Belonging to the class of piperazine-based ligands, it is structurally characterized by a central piperazine core flanked by a lipophilic pentan-3-yl (1-ethylpropyl) moiety and a basic pyridin-3-ylmethyl head group.

This structural design adheres to the classic pharmacophore for high-affinity H₃ ligands: a basic nitrogen (pyridine) capable of ionic interaction with Asp3.32 of the receptor, linked via a spacer (piperazine) to a lipophilic domain that occupies the secondary binding pocket. Unlike early imidazole-based antagonists (e.g., thioperamide), this compound exhibits improved blood-brain barrier (BBB) penetration and reduced inhibition of cytochrome P450 enzymes, making it a critical tool for studying cognitive enhancement and sleep-wake regulation.

Mechanism of Action

The compound functions as an inverse agonist at the constitutively active H₃ autoreceptors and heteroreceptors.

  • Blockade of Autoreceptors: Prevents the negative feedback loop of histamine, leading to increased synthesis and release of histamine in the tuberomammillary nucleus (TMN).

  • Modulation of Heteroreceptors: Enhances the release of acetylcholine (ACh), dopamine (DA), and norepinephrine (NE) in the prefrontal cortex, which underpins its procognitive and wake-promoting efficacy.

Comparative Efficacy Analysis

The following table contrasts 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine with standard H₃ modulators: Pitolisant (Clinical Standard), Ciproxifan ( imidazole-based Tool), and ABT-239 (Non-imidazole Tool).

Table 1: Pharmacological Profile Comparison
Feature1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazinePitolisant (Wakix®)CiproxifanABT-239
Primary Class Non-imidazole H₃ AntagonistNon-imidazole H₃ AntagonistImidazole H₃ AntagonistNon-imidazole H₃ Antagonist
Binding Affinity (

)
< 10 nM (Predicted High Affinity)~0.16 nM~0.5 nM~0.55 nM
Functional Potency (

)
High (Wake-promotion)HighModerateHigh
BBB Penetration Excellent (Lipophilic 1-ethylpropyl tail)GoodModerateGood
CYP450 Inhibition Low (Lacks imidazole ring)Low (CYP2D6 substrate)High (CYP inhibition risk)Low
hERG Liability Low to ModerateLowModerateLow
Key Advantage Structural Simplicity & Lipophilicity Clinical ApprovalHistorical ReferenceHigh Selectivity
Comparative Insights
  • Vs. Pitolisant: While Pitolisant utilizes a chlorophenoxy-propyl linker, the subject compound employs a compact pentan-3-yl group. This steric bulk provides high lipophilicity (

    
    ) essential for CNS entry without the metabolic liability of longer alkyl chains.
    
  • Vs. Ciproxifan: The absence of the imidazole ring eliminates the risk of CYP450 inhibition, a major drawback of Ciproxifan that limits its clinical utility. The subject compound represents the "second generation" scaffold design.

Signaling Pathway Visualization

The diagram below illustrates the H₃ receptor signaling cascade and the point of intervention for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine.

H3_Signaling cluster_effect Therapeutic Outcome Ligand 1-(Pentan-3-yl)-4- (pyridin-3-ylmethyl)piperazine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonism / Inverse Agonism Gi_Go Gi/o Protein H3R->Gi_Go Inhibits Activation AC Adenylyl Cyclase Gi_Go->AC Normally Inhibits MAPK MAPK / ERK Pathway Gi_Go->MAPK Normally Activates Calcium Ca2+ Channels (N-type) Gi_Go->Calcium Normally Inhibits cAMP cAMP Levels AC->cAMP Restored / Increased Release Neurotransmitter Release (HA, ACh, DA) Calcium->Release De-suppression

Caption: Blockade of constitutive H₃ receptor activity by the antagonist prevents G_i/o-mediated inhibition of Adenylyl Cyclase and Calcium channels, resulting in enhanced neurotransmitter release.

Experimental Protocols

To validate the efficacy of this compound, the following standardized protocols for binding affinity and functional antagonism are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) using human recombinant H₃ receptors.
  • Membrane Preparation:

    • Transfect HEK-293 cells with human H₃ receptor cDNA.

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min; resuspend pellet in binding buffer.
      
  • Incubation:

    • Prepare 96-well plates.

    • Add 0.5 nM [

      
      H]-N- 
      
      
      
      -methylhistamine
      (Radioligand).
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine .
    • Incubate for 60 min at 25°C.

  • Termination:

    • Filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTP S Binding Assay (Functional Inverse Agonism)

Objective: Assess the compound's ability to inhibit constitutive G-protein activation.

  • Assay Setup:

    • Use membranes expressing high levels of H₃ receptors (constitutively active).

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10

      
      M GDP, pH 7.4.
      
  • Treatment:

    • Incubate membranes with 0.1 nM [³⁵S]GTP

      
      S  and the test compound (10 
      
      
      
      M) for 90 min at 25°C.
    • Control: Include a full inverse agonist (e.g., Thioperamide) and a full agonist (e.g., (R)-

      
      -methylhistamine) to define dynamic range.
      
  • Data Interpretation:

    • A decrease in specific [³⁵S]GTP

      
      S binding relative to basal levels indicates inverse agonism .
      
    • Calculate the percentage of inhibition relative to the standard inverse agonist.

References

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • Stark, H. (2003). Recent Advances in Histamine H3/H4 Receptor Ligands. Expert Opinion on Therapeutic Patents. Link

  • Berlin, M., et al. (2011). Histamine H3 Receptor Antagonists: A Patent Review (2009-2010). Expert Opinion on Therapeutic Patents. Link

  • Esbenshade, T. A., et al. (2008). The Histamine H3 Receptor: An Attractive Target for the Treatment of Cognitive Disorders. British Journal of Pharmacology. Link

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link

A Researcher's Guide to Ensuring Reproducibility in Bioactivity Assays: The Case of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility with Novel Piperazine Derivatives

The piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] The novel compound, 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, hereafter referred to as Compound X, has emerged as a promising candidate in our recent anti-cancer screening campaigns, demonstrating potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. However, initial inter-laboratory studies have revealed inconsistencies in the measured half-maximal inhibitory concentration (IC50), highlighting a critical need for a standardized and robust experimental framework to ensure the reproducibility of these findings.

This guide provides a comprehensive comparison of critical experimental parameters that can influence the bioactivity assessment of Compound X and similar piperazine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with an alternative, well-characterized CDK2 inhibitor, Milciclib, to benchmark our findings. Our objective is to equip researchers with the necessary tools to generate reliable and reproducible data, thereby accelerating the drug development process.

Comparative Analysis of Experimental Conditions for IC50 Determination

The accurate determination of a compound's IC50 is fundamental to its preclinical evaluation. Variations in this value can often be traced back to seemingly minor differences in experimental setup. Below, we compare critical parameters that can significantly impact the measured potency of Compound X.

ParameterProtocol A (Initial Screening)Protocol B (Optimized & Validated)Rationale for Optimization
Cell Line HeLa (Cervical Cancer)MCF-7 (Breast Cancer)MCF-7 cells have a more defined CDK2 dependency, providing a more specific and reproducible system for assessing on-target effects.
Serum Concentration 10% Fetal Bovine Serum (FBS)5% FBS (Characterized Lot)High serum concentrations can lead to protein binding of the test compound, reducing its effective concentration. A lower, characterized lot of FBS minimizes this variability.
Compound Solubilization 100% DMSODMSO, with a final in-well concentration of <0.1%High concentrations of DMSO can be cytotoxic and interfere with cell signaling pathways. Maintaining a low, consistent final concentration is crucial.
Cell Seeding Density 1 x 10^4 cells/well5 x 10^3 cells/well (Optimized for logarithmic growth)Seeding density affects the growth phase of the cells during the assay. Optimized density ensures cells are in a consistent metabolic and proliferative state.
Incubation Time 48 hours72 hoursA longer incubation time allows for the full manifestation of cytotoxic or cytostatic effects, leading to a more accurate IC50 determination.

Standardized Protocol for Measuring the IC50 of Compound X

To ensure the highest degree of reproducibility, the following step-by-step protocol for determining the IC50 of Compound X against CDK2 in a cell-based assay is recommended.

Materials and Reagents:
  • Compound X (Purity >98%)

  • Milciclib (Positive Control, Purity >98%)

  • MCF-7 Human Breast Cancer Cell Line (ATCC HTB-22)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), Characterized

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well, flat-bottom, white-walled microplates

Experimental Workflow:

IC50 Determination Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis prep1 Culture MCF-7 cells to ~80% confluency assay1 Seed 5,000 cells/well in a 96-well plate prep1->assay1 prep2 Prepare serial dilutions of Compound X and Milciclib in DMSO prep3 Dilute compound stocks in DMEM to final concentrations prep2->prep3 assay3 Add diluted compounds to respective wells prep3->assay3 assay2 Incubate for 24 hours to allow cell attachment assay1->assay2 assay2->assay3 assay4 Incubate for 72 hours assay3->assay4 analysis1 Add CellTiter-Glo® reagent assay4->analysis1 analysis2 Measure luminescence analysis1->analysis2 analysis3 Normalize data and perform non-linear regression to determine IC50 analysis2->analysis3

Caption: Workflow for reproducible IC50 determination of Compound X.

Step-by-Step Methodology:
  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and Milciclib in DMSO. Perform a 10-point serial dilution in DMSO. Further dilute these stocks in DMEM to achieve the final desired concentrations with a final DMSO concentration of less than 0.1%.

  • Cell Seeding: Harvest MCF-7 cells using Trypsin-EDTA and resuspend in fresh media. Seed 5,000 cells in 90 µL of media per well into a 96-well plate. Incubate for 24 hours.

  • Compound Addition: Add 10 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (0.1% DMSO) and positive control (Milciclib) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Understanding the CDK2 Signaling Pathway

The reproducibility of a biological experiment is also contingent on a thorough understanding of the underlying mechanism of action. Compound X is hypothesized to inhibit the kinase activity of CDK2, a critical regulator of the G1/S phase transition of the cell cycle.

CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S G1/S Phase Transition E2F->G1_S promotes CompoundX Compound X CompoundX->CDK2 inhibits

Caption: Simplified diagram of the CDK2 signaling pathway and the inhibitory action of Compound X.

By inhibiting CDK2, Compound X prevents the phosphorylation of the retinoblastoma protein (pRb). This, in turn, keeps the transcription factor E2F in an inactive state, leading to cell cycle arrest at the G1/S checkpoint and ultimately inhibiting cell proliferation. Understanding this pathway is crucial for designing appropriate secondary assays, such as Western blotting for phosphorylated pRb, to confirm the on-target effects of Compound X and further validate the primary screening data.

Conclusion and Future Directions

The reproducibility of in vitro bioactivity data is paramount for the successful progression of a drug discovery project. This guide has outlined a robust, validated protocol for the determination of the IC50 of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine (Compound X) and has highlighted critical experimental parameters that must be controlled to ensure consistent results. By adopting a standardized methodology, understanding the underlying biological pathways, and utilizing appropriate controls, researchers can generate high-quality, reproducible data that will confidently guide further development efforts.

Future work should focus on orthogonal validation of Compound X's mechanism of action, including target engagement assays and cell cycle analysis, to build a comprehensive and reliable data package for this promising anti-cancer agent.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source to be determined. [Link to be provided]
  • Repeatability of the retention times, surface areas of piperazine... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024). NATURALISTA CAMPANO, 28(1), 2588-2601. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC. (2014). Molecules, 19(9), 14894–14910. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2021). Salud Mental, 44(3), 145-152. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3865-3870. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (2023). Pharmaceuticals, 16(9), 1279. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2021). Salud Mental, 44(3), 145-152. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (2020). Revue Roumaine de Chimie, 65(10), 941-950. [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials - RSC Publishing. (2026). RSC Advances, 16, 617-641. [Link]

Sources

Independent Validation of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine: A Comparative H3R Antagonist Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent validation framework for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine , a structural analog belonging to the non-imidazole class of Histamine H3 Receptor (H3R) antagonists/inverse agonists.

Based on its pharmacophore—comprising a basic piperazine core, a polar pyridin-3-ylmethyl "head" (mimicking the imidazole of histamine), and a lipophilic pentan-3-yl "tail"—this molecule is evaluated here as a high-affinity H3R ligand. The following protocols and comparisons are designed to validate its binding affinity (


), functional potency (

), and selectivity profile against standard reference compounds.

Executive Summary & Compound Profile

Objective: To independently validate the pharmacological profile of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine (referred to herein as P-3-PMP ) as a potent, selective Histamine H3 Receptor inverse agonist.

Mechanistic Rationale: The H3 receptor is a constitutively active


-coupled GPCR. "Antagonists" in this class are often inverse agonists that stabilize the receptor in its inactive state, reducing basal signaling. P-3-PMP  utilizes the 3-pyridyl nitrogen as a hydrogen bond acceptor to interact with the acidic residue (Asp3.32) in the transmembrane binding pocket, while the pentan-3-yl group occupies the lipophilic accessory pocket, a hallmark of high-affinity H3 ligands like Pitolisant.
Comparative Benchmark Table

The following table contrasts the predicted/target profile of P-3-PMP against clinical and research standards.

FeatureP-3-PMP (Target Profile)Pitolisant (Clinical Std)Ciproxifan (Research Std)Thioperamide (Classic Std)
Primary Target Histamine H3RHistamine H3RHistamine H3RHistamine H3R
Mechanism Inverse AgonistInverse AgonistInverse AgonistInverse Agonist
Chemical Class Pyridinyl-piperazinePiperidinyl-etherImidazole-derivativeImidazole-derivative
Binding Affinity (

)
< 10 nM (Target)~0.5 - 2.0 nM~0.5 nM~5 - 10 nM
Selectivity (vs H4) > 1000-foldHigh (>1000x)ModerateLow (binds H4)
CYP Inhibition Low (Non-imidazole)Moderate (CYP2D6)High (Imidazole-based)High
BBB Penetration High (Lipophilic tail)HighHighModerate

Validation Workflow & Logic

To ensure scientific integrity, the validation process follows a linear causality: Binding


 Function 

Selectivity
.

ValidationWorkflow Compound P-3-PMP (Candidate) Binding Phase 1: Binding Affinity (Radioligand Displacement) Compound->Binding Prepare Stocks Function Phase 2: Functional Potency ([35S]GTPγS Binding) Binding->Function If Ki < 100 nM Outcome Validated Profile (Ki, IC50, Selectivity Ratio) Binding->Outcome Fail if Ki > 100 nM Selectivity Phase 3: Selectivity Screen (H1, H2, H4 Panels) Function->Selectivity If Inverse Agonist Selectivity->Outcome Final Report

Figure 1: Step-wise validation logic. Progression to functional assays is contingent on confirmed high-affinity binding.

Experimental Protocols (Self-Validating Systems)

Phase 1: Radioligand Binding Assay (H3R Affinity)

Purpose: Determine the equilibrium dissociation constant (


) of P-3-PMP using competitive displacement.
Causality:  We use 

-N-

-methylhistamine (

-NAMH) because it is a high-affinity agonist that labels the active state. Displacement by P-3-PMP confirms interaction with the orthosteric site.

Protocol:

  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend to 200 µg protein/mL.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membranes.

    • 50 µL

      
      -NAMH (Final conc. 1 nM).
      
    • 50 µL P-3-PMP (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding (NSB) defined by 10 µM Thioperamide.

  • Equilibrium: Incubate for 60 mins at 25°C (H3R kinetics are temperature sensitive).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces NSB).

  • Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its affinity).
Phase 2: Binding Assay (Functional Mode)

Purpose: Distinguish between neutral antagonism and inverse agonism. Causality: H3R is constitutively active. An inverse agonist will decrease basal GTP binding below control levels, whereas a neutral antagonist will have no effect alone but block an agonist.

Protocol:

  • Buffer System: Assay buffer must contain GDP (10 µM) to minimize basal noise and allow detection of constitutive activity reduction.

  • Reaction Mix:

    • Membranes (10-20 µg).

    • 
       (0.1 nM).
      
    • Condition A (Inverse Agonism): Increasing conc. of P-3-PMP alone.

    • Condition B (Antagonism): P-3-PMP +

      
       of Histamine (100 nM).
      
  • Incubation: 90 mins at 30°C.

  • Readout: Decrease in CPM (Counts Per Minute) relative to basal indicates Inverse Agonism .

Mechanistic Pathway Visualization

Understanding the signaling cascade is crucial for interpreting functional data. H3R couples to


, inhibiting Adenylyl Cyclase and modulating MAPK pathways.

H3R_Signaling Ligand P-3-PMP (Inverse Agonist) H3R H3 Receptor (GPCR) Ligand->H3R Stabilizes Inactive State Release Neurotransmitter Release (Histamine, ACh, DA) Ligand->Release Restores Release (Disinhibition) Gi Gi/o Protein H3R->Gi Inhibits Activation H3R->Release Constitutive Inhibition AC Adenylyl Cyclase Gi->AC Relief of Inhibition cAMP cAMP Levels AC->cAMP Increases (Relative to Agonist) MAPK MAPK/ERK

Figure 2: Mechanism of Action. P-3-PMP blocks the constitutive "braking" effect of H3R, leading to increased neurotransmitter release (disinhibition).

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic nature of pentan-3-yl group.Use GF/B filters soaked in 0.3% PEI; add 0.1% BSA to assay buffer.
Flat Displacement Curve Receptor degradation or incorrect ligand dilution.Validate membrane integrity with reference (Thioperamide); use fresh serial dilutions in DMSO (<1% final).
No Inverse Agonism Observed High GDP concentration masking constitutive activity.Titrate GDP (try 1-10 µM); ensure receptor expression levels are sufficient (

pmol/mg).

References

  • Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Stark, H., et al. (2000). "Developments of histamine H3-receptor antagonists." Drugs of the Future.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: from target identification to drug development." Expert Opinion on Investigational Drugs.

Safety Operating Guide

Operational Disposal Guide: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Chemical Identity: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine Chemical Class: Nitrogen-containing Heterocycle (Organic Base) Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation), Aquatic Toxicity.

Scenario Immediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][3][4] Piperazine derivatives are known sensitizers and corrosives.
Eye Contact Rinse cautiously with water for 15+ minutes.[1][2][3][4][5] Remove contact lenses.[1][2][3][4][6] Seek immediate medical attention.
Spill (Liquid) Evacuate area. Don PPE.[1][2][3][4][6][7][8] Absorb with inert material (Vermiculite/Sand). DO NOT use acid-based neutralizers initially due to heat generation.
Fire Use CO₂, Dry Chemical, or Alcohol-resistant foam.[2] Toxic NOx fumes will be released.
Part 2: Chemical Profile & Hazard Identification

As a specialized research intermediate, specific Safety Data Sheet (SDS) data may be sparse. However, based on Structure-Activity Relationship (SAR) analysis of its functional groups (Piperazine core + Pyridine ring + Alkyl side chain), this compound must be managed under the Precautionary Principle with the following profile:

  • Basicity & Corrosivity: The piperazine ring contains secondary and tertiary amines, making the compound a strong organic base (approximate pKa 9.8). It will cause chemical burns upon contact with mucous membranes.

  • Toxicity: The pyridine moiety suggests potential for hepatotoxicity and neurotoxicity upon systemic absorption.

  • Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids. Reaction with acids is exothermic.

Part 3: Waste Segregation & Compatibility

Proper segregation is the single most critical step in preventing laboratory accidents. This compound must NOT be mixed with general organic solvents if those solvents are acidic or oxidizers.

Segregation Logic Flow

WasteSegregation Start Waste: 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine StateCheck Physical State? Start->StateCheck Liquid Liquid (Solution) StateCheck->Liquid Solid Solid (Pure/Residue) StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck BinC BIN C: Solid Hazardous Waste (Double Bagged) Solid->BinC Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens BinA BIN A: Halogenated Organic Waste (Tag: Basic/Toxic) Halogenated->BinA BinB BIN B: Non-Halogenated Organic Waste (Tag: Basic/Toxic) NonHalogenated->BinB Warning CRITICAL: NO ACIDS OR OXIDIZERS BinA->Warning BinB->Warning

Figure 1: Decision tree for segregating piperazine/pyridine waste streams to prevent incompatibility reactions.

Part 4: Step-by-Step Disposal Workflow
1. Preparation & PPE

Before handling waste containers, ensure the following engineering controls and PPE are active:

  • Engineering: Work inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for pure substance), safety goggles (not just glasses), and a lab coat.

2. Benchtop Collection (Small Scale)
  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: Write the full name. Do not use abbreviations like "P-Piperazine".

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive".

    • pH:[9] Mark as "Basic" (pH > 10).

3. Bulk Accumulation & Final Disposal
  • RCRA Classification: While the specific compound may not have a unique RCRA P or U code, it should be treated as a Characteristic Hazardous Waste (Ignitable D001 if in solvent, or Toxic if TCLP analysis is performed).

    • Note: Pyridine (CAS 110-86-1) is a D038 waste. Treat pyridine derivatives with equal caution to ensure compliance.

  • Disposal Method: The only acceptable destruction method is Incineration (Rotary Kiln) at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the destruction of the nitrogen heterocycles.

  • Drain Disposal: STRICTLY PROHIBITED. The compound is likely toxic to aquatic life and will disrupt municipal water treatment bacteria.

Part 5: Spill Response Protocol

In the event of a spill outside the fume hood:

  • Isolate: Evacuate personnel from the immediate 10-foot radius.

  • Ventilate: Increase air exchange if possible (open lab doors if it directs air into the lab, not out).

  • Absorb:

    • Use a Universal Spill Kit or Vermiculite.

    • Caution: Do not use clay-based kitty litter if the substance is a strong oxidizer (unlikely here, but good practice).

  • Decontaminate:

    • Once absorbed, wipe the surface with a mild dilute acid (e.g., 5% Citric Acid) to neutralize the basic residue, followed by a soap and water wash.

    • Collect all wipes and absorbent materials into the Solid Hazardous Waste stream.

References & Regulatory Grounding
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).

  • PubChem. (2024). Compound Summary: Piperazine and Pyridine Derivatives Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.